2,2-Dimethylpiperazine dihydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(2)5-7-3-4-8-6;;/h7-8H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEDXRCTDCKPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695836 | |
| Record name | 2,2-Dimethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128427-07-6 | |
| Record name | 2,2-Dimethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 128427-07-6
This technical guide provides a comprehensive overview of 2,2-Dimethylpiperazine dihydrochloride, a key building block in medicinal chemistry. This document consolidates essential information on its chemical and physical properties, synthesis, and applications in drug discovery, with a focus on providing practical experimental details and contextual understanding for researchers in the field.
Chemical and Physical Properties
This compound is the hydrochloride salt of the parent compound, 2,2-Dimethylpiperazine. The salt form generally offers enhanced stability and solubility in aqueous media, which is advantageous for various applications in research and development.[1]
Table 1: Physicochemical Properties of 2,2-Dimethylpiperazine and its Dihydrochloride Salt
| Property | 2,2-Dimethylpiperazine (Free Base) | This compound |
| CAS Number | 84477-72-5[2] | 128427-07-6 |
| Molecular Formula | C₆H₁₄N₂[2] | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 114.19 g/mol [2] | 187.11 g/mol |
| Appearance | Low melting solid[3] | White to cream-colored powder/needles |
| Solubility | Soluble in water and organic solvents.[3] | Highly soluble in water; poorly soluble in nonpolar organic solvents.[1][4] |
| Purity (Typical) | ≥ 97% (GC)[3] | ≥ 98% |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, 2,2-Dimethylpiperazine, followed by its conversion to the dihydrochloride salt.
Synthesis of 2,2-Dimethylpiperazine (Free Base)
A common route for the synthesis of 2,2-Dimethylpiperazine involves the reduction of 3,3-dimethylpiperazin-2-one.[5]
Experimental Protocol: Reduction of 3,3-Dimethylpiperazin-2-one
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: Slowly add a solution of 3,3-dimethylpiperazin-2-one in THF to the LiAlH₄ suspension. The reaction is exothermic and should be controlled with appropriate cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cautiously quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Work-up: Filter the resulting mixture to remove inorganic salts. The filtrate, containing the product, is then concentrated under reduced pressure.
-
Purification: The crude 2,2-Dimethylpiperazine can be purified by distillation.[5]
Diagram 1: Synthesis of 2,2-Dimethylpiperazine
Caption: Workflow for the synthesis of 2,2-Dimethylpiperazine.
Preparation of this compound
The purified free base is then converted to its dihydrochloride salt.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 2,2-Dimethylpiperazine in a suitable solvent, such as absolute ethanol or isopropanol.[6]
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or introduce a stream of dry hydrogen chloride gas.[6]
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.
Diagram 2: Dihydrochloride Salt Formation
Caption: Conversion of the free base to the dihydrochloride salt.
Spectral Data
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), and the methylene protons of the piperazine ring (multiplets). The N-H protons would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon, the methyl carbons, and the methylene carbons of the piperazine ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (broad), C-H stretching and bending, and C-N stretching. The presence of the hydrochloride salt may be indicated by broad absorptions in the 2400-3000 cm⁻¹ region.[9] |
| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak of the free base (m/z = 114.19) upon loss of HCl, along with characteristic fragmentation patterns of the piperazine ring.[10] |
Applications in Drug Development
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[11] 2,2-Dimethylpiperazine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system (CNS).[3]
Role as a Synthetic Intermediate
2,2-Dimethylpiperazine is utilized as a building block in the synthesis of various pharmaceuticals, including potential anti-anxiety and antidepressant medications.[3] Its two nitrogen atoms provide sites for further functionalization, allowing for the creation of diverse chemical libraries for drug screening.
Potential Pharmacological Significance
Derivatives of piperazine are known to interact with various receptors in the CNS, including dopamine, serotonin, and adrenergic receptors.[12] N-arylpiperazine derivatives, for instance, have been investigated as potential antipsychotic agents and as modulators of metabotropic glutamate receptor 5 (mGluR5), which is a target for the treatment of schizophrenia.[12][13] The introduction of the 2,2-dimethyl substitution can influence the conformational properties and metabolic stability of the final drug molecule, potentially leading to improved therapeutic profiles.
Diagram 3: Role in Drug Discovery
Caption: General workflow of 2,2-dimethylpiperazine in drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications, especially in the area of central nervous system disorders. Its straightforward synthesis and the favorable properties of the piperazine core make it an attractive starting material for drug discovery and development programs. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 11. Piperazine compounds [m.chemicalbook.com]
- 12. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpiperazine Dihydrochloride
This technical guide provides a comprehensive overview of a key synthesis pathway for 2,2-dimethylpiperazine dihydrochloride, a valuable building block in pharmaceutical and chemical research.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway: A Multi-Step Approach
A prominent and scalable synthesis route for 2,2-dimethylpiperazine proceeds via a multi-step process starting from isobutyraldehyde. This pathway involves the formation of a key intermediate, 2-chloro-2-methylpropanal, followed by cyclization with ethylenediamine and subsequent reduction. The free base is then converted to the dihydrochloride salt.
Step 1: Synthesis of 2-Chloro-2-methylpropanal
The initial step involves the chlorination of isobutyraldehyde using sulfuryl chloride. This reaction is typically performed at a controlled temperature to ensure selectivity and minimize side reactions.
Step 2: Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine
The crude 2-chloro-2-methylpropanal is then reacted with ethylenediamine. This step leads to the formation of the cyclic imine intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. The reaction conditions are managed to facilitate the cyclization process.
Step 3: Catalytic Hydrogenation to 2,2-Dimethylpiperazine
The tetrahydropyrazine intermediate is subsequently reduced to 2,2-dimethylpiperazine via catalytic hydrogenation.[2] A common catalyst for this transformation is Palladium on carbon (Pd/C).[2] The reaction is carried out under hydrogen pressure at an elevated temperature.[2]
Step 4: Formation of this compound
The final step is the formation of the dihydrochloride salt. This is achieved by treating the purified 2,2-dimethylpiperazine free base with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired salt. While the provided documentation details the formation of other salts like tartrate, the hydrochloride salt formation is a standard and analogous procedure.[2]
Quantitative Data Summary
The following table summarizes key quantitative data reported for the synthesis of 2,2-dimethylpiperazine.
| Parameter | Value | Reference |
| Purity of distilled 2,2-dimethylpiperazine | 98% | [2] |
| Molar yield of 2,2-dimethylpiperazine DL-tartrate from distilled base | 80% | [2] |
| Hydrogenation Temperature | 40°C to 80°C | [2] |
| Hydrogenation Pressure | 0.2 MPa to 0.8 MPa | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethylpiperazine
Step 1: Preparation of 2-Chloro-2-methylpropanal
-
A reactor is charged with sulfuryl chloride (190.9 g) and cooled to 18°C.
-
Isobutyraldehyde (100 g) is added over a period of 2 hours, maintaining the temperature between 18°C and 28°C.
-
The reaction mixture is then warmed to 30°C-35°C.
-
Water (10 mL) is added, followed by the addition of toluene (103 mL).[2]
Step 2 & 3: Synthesis of 2,2-Dimethylpiperazine via Reductive Amination
-
The 2-chloro-2-methylpropanal solution is reacted with ethylenediamine to form the imine intermediate, 6,6-dimethyl-l,2,3,6-tetrahydropyrazine.[2]
-
The resulting intermediate is diluted with a C1-C6 alcohol, such as methanol, ethanol, or propanol.[2]
-
The solution is then subjected to catalytic hydrogenation in the presence of a Pd/C catalyst.[2]
-
The hydrogenation is typically conducted at a temperature ranging from 40°C to 80°C and a pressure of 0.2 MPa to 0.8 MPa.[2]
-
After the reaction, the crude 2,2-dimethylpiperazine is purified by distillation under reduced pressure.[2]
Protocol 2: Formation of a 2,2-Dimethylpiperazine Salt (Example with DL-Tartaric Acid)
-
Distilled 2,2-dimethylpiperazine (10 g, 0.088 mol) is mixed with 2-propanol (100 mL) and heated to approximately 56°C-57°C.
-
Solid DL-tartaric acid (13.1 g; 0.087 mol) is added to the heated solution.
-
The mixture is maintained at 56°C-57°C for 1 hour and then allowed to cool to room temperature.
-
The resulting suspension is stirred overnight.
-
The product is isolated by filtration, washed with 2-propanol (20 mL), and dried under vacuum at 50°C to yield pure 2,2-dimethylpiperazine DL-tartrate.[2]
Note: The synthesis of the dihydrochloride salt would follow a similar procedure, substituting DL-tartaric acid with an appropriate molar equivalent of hydrochloric acid.
Mandatory Visualizations
Synthesis Pathway of 2,2-Dimethylpiperazine
Caption: Synthesis workflow for this compound.
Experimental Workflow Logic
References
An In-depth Technical Guide to 2,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,2-Dimethylpiperazine Dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Piperazine and its derivatives are integral scaffolds in a multitude of pharmacologically active agents, recognized for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's nomenclature, physicochemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.
The IUPAC name for this compound is 2,2-dimethylpiperazine;dihydrochloride .
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base form, which is advantageous for pharmaceutical applications.[1] The data presented below is a compilation from various sources, with some properties of the parent compound, piperazine dihydrochloride, included for comparative reference due to the limited availability of specific data for the 2,2-dimethyl derivative.
Table 1: Physicochemical Data of Piperazine Salts
| Property | 2,2-Dimethylpiperazine | Piperazine Dihydrochloride | Source |
| Molecular Formula | C₆H₁₄N₂ | C₄H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 114.19 g/mol | 159.06 g/mol | [2] |
| Appearance | Low melting solid | White to cream-colored crystalline powder | [2][3] |
| Melting Point | Not specified | 318-320 °C (decomposes) | [3][4] |
| Solubility | Soluble in water and organic solvents | Highly soluble in water | [2][5] |
| pKa1 | Not specified | 5.35 (at 25 °C) | [4] |
| pKa2 | Not specified | 9.73 (at 25 °C) | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the 2,2-dimethylpiperazine free base, followed by its conversion to the dihydrochloride salt. The following experimental protocols are based on established synthetic routes for piperazine derivatives.[6]
Synthesis of 2,2-Dimethylpiperazine (Free Base)
A common route for the synthesis of 2,2-dimethylpiperazine involves the reaction of isobutyraldehyde with a chlorinating agent, followed by reaction with ethylenediamine and subsequent reduction.[6]
Experimental Protocol:
Step 1: Synthesis of 2-chloro-2-methylpropanal
-
In a suitable reaction vessel, cool sulfuryl chloride.
-
Slowly add isobutyraldehyde to the cooled sulfuryl chloride while maintaining the temperature between 18-28 °C.
-
After the addition is complete, warm the reaction mixture to 30-35 °C.
-
Add a small amount of water to quench any excess sulfuryl chloride, followed by the addition of toluene.
Step 2: Synthesis of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine
-
React the 2-chloro-2-methylpropanal from Step 1 with ethylenediamine in an organic solvent such as tetrahydrofuran (THF) under heating.
-
The resulting imine, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, is obtained as a solution and can be used directly in the next step.
Step 3: Reduction to 2,2-Dimethylpiperazine
-
Dilute the solution of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine with methanol.
-
Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst at a temperature of 40-80 °C and a pressure of 0.2-0.8 MPa.[6]
-
After the reaction is complete, remove the catalyst by filtration.
-
Concentrate the filtrate to yield crude 2,2-dimethylpiperazine.
-
The crude product can be purified by distillation under reduced pressure.[6]
Preparation of this compound
The conversion of the free base to the dihydrochloride salt is achieved by treatment with hydrochloric acid.
Experimental Protocol:
-
Dissolve the purified 2,2-dimethylpiperazine free base in a suitable organic solvent, such as absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the cooled piperazine solution with stirring. Two molar equivalents of HCl are required for the formation of the dihydrochloride salt.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.
-
Dry the final product under vacuum to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development
Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of drugs targeting various therapeutic areas. The piperazine scaffold is often employed to enhance the aqueous solubility, permeability, and metabolic stability of drug candidates.[7]
Derivatives of dimethylpiperazine, including the 2,2-dimethyl isomer, are utilized as building blocks in the synthesis of novel therapeutic agents. They have been investigated for their potential in developing drugs targeting the central nervous system, including anti-anxiety and antidepressant medications.[2] The specific substitution pattern on the piperazine ring can significantly influence the pharmacological activity, allowing for the fine-tuning of receptor binding and functional activity.[7] For instance, piperazine derivatives have been explored as antagonists for histamine H3 and sigma-1 receptors, which are implicated in pain pathways.[8]
Experimental Protocols for Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
Chromatographic Purity
Thin-layer chromatography (TLC) can be used to assess the purity of the compound and identify any potential impurities.
Experimental Protocol (General): [9]
-
Preparation of Solutions:
-
Test Solution: Dissolve a known concentration of this compound in a suitable solvent.
-
Standard Solution: Prepare a solution of a reference standard of this compound at a similar concentration.
-
-
TLC Plate: Use a silica gel TLC plate.
-
Application: Apply small spots of the test and standard solutions to the baseline of the TLC plate.
-
Development: Develop the chromatogram in a suitable mobile phase (e.g., a mixture of acetone and ammonium hydroxide).
-
Visualization: After development, dry the plate and visualize the spots using an appropriate method, such as spraying with a ninhydrin solution and heating.
-
Analysis: Compare the Rf value and intensity of the principal spot in the test solution chromatogram with that of the standard solution. Any secondary spots in the test solution can be compared to impurity standards if available.
Conclusion
This compound is a valuable building block for the synthesis of novel pharmaceutical compounds. Its dihydrochloride salt form offers favorable physicochemical properties for drug development. This guide has provided a detailed overview of its IUPAC name, properties, a comprehensive synthesis workflow, and its applications in medicinal chemistry. The provided experimental protocols serve as a foundation for the synthesis and characterization of this compound in a research and development setting. Further investigation into the specific biological targets and mechanisms of action of its derivatives will continue to be an active area of research.
References
- 1. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperazine Dihydrochloride [drugfuture.com]
In-Depth Technical Guide on 2,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solubility Data
Quantitative solubility data for 2,2-Dimethylpiperazine dihydrochloride in various solvents at different temperatures is not extensively documented in publicly accessible sources. However, the free base, 2,2-Dimethylpiperazine, is reported to have excellent solubility in water and organic solvents[1]. This suggests that the dihydrochloride salt is also likely to be highly soluble in aqueous solutions due to its ionic nature.
For related compounds, such as 2,5-Dimethylpiperazine, it is noted to be soluble in water and organic solvents like ethanol and acetone[2]. The solubility of piperazine derivatives is influenced by factors such as temperature and pH[2]. Increased temperature generally enhances solubility[2].
Table 1: Qualitative Solubility of 2,2-Dimethylpiperazine
| Solvent | Qualitative Solubility | Rationale |
| Water | Excellent[1] | The presence of two nitrogen atoms allows for hydrogen bonding with water molecules. |
| Organic Solvents | Excellent[1] | The hydrophobic methyl groups can interact favorably with non-polar environments. |
It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results.
Experimental Protocols
Solubility Determination: Shake-Flask Method
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline, ethanol)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.
-
Place the vial on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Shake the vial for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, cease shaking and allow the undissolved solid to settle.
-
Centrifuge the vial to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC.
-
The solubility is then reported in units such as mg/mL or mol/L.
Synthesis of 2,2-Dimethylpiperazine
A common method for the synthesis of 2,2-Dimethylpiperazine involves the reduction of 3,3-dimethylpiperazin-2-one[3].
Materials:
-
3,3-dimethylpiperazin-2-one
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide
-
Celite
Procedure:
-
A solution of 3,3-dimethylpiperazin-2-one in THF is prepared and heated.
-
In a separate reaction vessel, a suspension of LiAlH4 in THF is prepared under a nitrogen atmosphere.
-
The solution of 3,3-dimethylpiperazin-2-one is slowly added to the LiAlH4 suspension, controlling the exothermic reaction.
-
The reaction mixture is stirred, and the completion of the reaction is monitored.
-
The reaction is carefully quenched by the slow addition of water, followed by a sodium hydroxide solution.
-
The resulting mixture is filtered through Celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by fractional distillation to yield 2,2-dimethylpiperazine[3].
Signaling Pathway and Workflow Visualizations
IL-6/Nrf2 Signaling Pathway
Piperazine derivatives have been investigated for their antioxidant properties and their role in modulating signaling pathways related to oxidative stress, such as the IL-6/Nrf2 loop pathway[4]. The following diagram illustrates the key components and relationships within this pathway.
Synthesis Workflow of 2,2-Dimethylpiperazine
The synthesis of 2,2-Dimethylpiperazine from 3,3-dimethylpiperazin-2-one can be represented by the following workflow diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5 [amp.chemicalbook.com]
- 4. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway [mdpi.com]
Spectroscopic Analysis of 2,2-Dimethylpiperazine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 3.6 - 3.8 | Multiplet | 4H | C3-H ₂, C5-H ₂ | The two methylene groups adjacent to the quaternary carbon and the secondary amine. |
| ~ 3.4 - 3.6 | Multiplet | 4H | C6-H ₂ | The methylene group adjacent to the two secondary amines. |
| ~ 1.5 | Singlet | 6H | C2-(CH ₃)₂ | A singlet is expected due to the absence of adjacent protons on the quaternary carbon. |
Note: In the dihydrochloride salt, the amine protons (N-H) would be exchangeable with D₂O and thus likely not observed or appear as a broad, low-intensity signal.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: D₂O
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 55 - 60 | C 2 | Quaternary carbon, signal expected to be of lower intensity. |
| ~ 45 - 50 | C 3, C 5 | Methylene carbons adjacent to the quaternary carbon and secondary amine. |
| ~ 40 - 45 | C 6 | Methylene carbon adjacent to two secondary amines. |
| ~ 20 - 25 | C2-(C H₃)₂ | Methyl carbons. |
Table 3: Expected Infrared (IR) Absorption Bands
Sample Preparation: KBr Pellet or Nujol Mull
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3000 - 2700 | Strong, Broad | N⁺-H Stretch | Secondary Ammonium |
| 2980 - 2850 | Medium-Strong | C-H Stretch | -CH₃, -CH₂- |
| ~1600 & ~1500 | Medium-Weak | N⁺-H Bend | Secondary Ammonium |
| 1470 - 1450 | Medium | C-H Bend | -CH₂- (Scissoring) |
| 1380 - 1365 | Medium-Strong | C-H Bend | -C(CH₃)₂ (gem-dimethyl) |
| Below 1300 | Variable | C-N Stretch, C-C Stretch | Fingerprint Region |
Note: The IR spectrum is expected to be similar to that of piperazine dihydrochloride, with the addition of characteristic C-H stretching and bending modes from the gem-dimethyl group.[1]
Table 4: Expected Mass Spectrometry Data (for 2,2-Dimethylpiperazine free base)
Ionization Method: Electron Ionization (EI)
| m/z | Possible Fragment | Notes |
| 114 | [M]⁺ | Molecular ion peak for the free base (C₆H₁₄N₂). |
| 99 | [M - CH₃]⁺ | Loss of a methyl group, expected to be a major fragment. |
| 70 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring. |
| 56 | [C₃H₆N]⁺ | Common fragment in piperazine derivatives. |
| 44 | [C₂H₆N]⁺ | Further fragmentation. |
Note: The dihydrochloride salt will typically not be observed in the mass spectrum. The data corresponds to the free base, 2,2-Dimethylpiperazine, which has a molecular weight of 114.19 g/mol .[2][3][4]
Experimental Workflow
The general workflow for the spectroscopic analysis of a solid chemical sample like 2,2-Dimethylpiperazine dihydrochloride is outlined below.
Caption: Workflow for spectroscopic analysis of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is recommended due to the high solubility of the dihydrochloride salt in water.
-
Internal Standard: For precise chemical shift referencing, a small amount of a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be added, setting its methyl signal to 0.0 ppm.
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, acquire several thousand scans due to the low natural abundance of ¹³C. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum and improve the signal-to-noise ratio. A spectral width of ~220 ppm is appropriate.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed. Identify the major absorption bands and assign them to specific functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the parent molecule (as the free base) and its fragments to confirm the molecular weight and aid in structural elucidation.
Methodology (Electron Ionization with GC-MS):
-
Sample Preparation: Prepare a dilute solution (approximately 10-100 µg/mL) of this compound in a volatile solvent such as methanol or acetonitrile. The high salt concentration is not ideal for electrospray ionization (ESI), making Electron Ionization (EI) a suitable alternative if the free base is sufficiently volatile. The injection port of the GC will be hot enough to dissociate the dihydrochloride salt into the volatile free base.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the analyte from the solvent.
-
The analyte elutes from the GC column and enters the ion source of the mass spectrometer.
-
The standard EI energy is 70 eV. Acquire a mass spectrum over a range of m/z 30-300.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the free base (114.19 g/mol ). Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing their structures. This pattern serves as a molecular fingerprint.
References
The Synthesis and Salification of 2,2-Dimethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperazine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and the development of novel materials. Its gem-dimethyl substitution pattern imparts unique conformational properties and steric hindrance, making it a desirable scaffold for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the discovery and synthesis of 2,2-dimethylpiperazine and its salts, with a focus on detailed experimental protocols and comparative data.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-dimethylpiperazine is presented below.
| Property | Value | Reference |
| CAS Number | 84477-72-5 | [1][2][3] |
| Molecular Formula | C₆H₁₄N₂ | [1][2][3] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Low melting solid | Chem-Impex |
| Boiling Point | 163-164 °C (at atmospheric pressure) | [2] |
| Flash Point | 38.9 ± 10.2 °C | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
Synthesis of 2,2-Dimethylpiperazine
The synthesis of 2,2-dimethylpiperazine has evolved, with modern methods offering improved safety and efficiency. The primary route involves the reduction of 3,3-dimethylpiperazin-2-one.
Modern Synthetic Approach
A contemporary and efficient synthesis of 2,2-dimethylpiperazine is detailed in patent literature, avoiding hazardous reagents used in older methods.[4]
Experimental Protocol:
-
Step 1: Synthesis of 2-Chloro-2-methylpropanal. Sulfuryl chloride (190.9 g) is charged into a reactor and cooled to 18°C. Isobutyraldehyde (100 g) is added over 2 hours, maintaining the temperature between 18°C and 28°C. The reaction mixture is then warmed to 30-35°C, and water (10 mL) followed by toluene (103 mL) are added.
-
Step 2: Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. The 2-chloro-2-methylpropanal solution is added to an aqueous solution of ethylenediamine (ETAM) and an inorganic base over 4 hours at 40-50°C. The resulting imine, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, is obtained as a solution.
-
Step 3: Hydrogenation to 2,2-Dimethylpiperazine. The solution of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine is diluted with methanol and subjected to catalytic hydrogenation using a Pd/C catalyst at a temperature of 40°C to 80°C and a pressure of 0.2 MPa to 0.8 MPa. After removal of the catalyst, the mixture is concentrated to yield crude 2,2-dimethylpiperazine.
-
Purification: The crude product can be purified by distillation under reduced pressure (0.001-0.0015 MPa), with the main fraction collected at 35°C-43°C.[4]
Earlier Synthetic Method
An older, yet illustrative, method involves the reduction of 3,3-dimethylpiperazin-2-one using a strong reducing agent like lithium aluminum hydride (LAH).[2][4]
Experimental Protocol:
-
Preparation of 3,3-dimethylpiperazin-2-one: This precursor is synthesized via the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine in a toluene suspension in the presence of potassium carbonate.[4]
-
Reduction to 2,2-Dimethylpiperazine: A mixture of 3,3-dimethylpiperazin-2-one (8.28 kg, 64.6 mol) and tetrahydrofuran (THF) (60 kg) is heated to 50-60°C. In a separate vessel, THF (50 kg) is stirred under a nitrogen atmosphere, and LiAlH₄ (a total of 3.0 kg, 79.1 mol) is added portion-wise. The solution of 3,3-dimethylpiperazin-2-one is then added slowly over 2 hours, maintaining the temperature between 41-59°C. The reaction mixture is stirred for an additional hour at 59°C.[2]
-
Work-up and Purification: The reaction is cooled, and water (3 L) is carefully added, keeping the temperature below 25°C. This is followed by the addition of 15% sodium hydroxide solution (3.50 kg) and then more water (9 L). A filter agent (e.g., Celite, 4 kg) is added, and the mixture is filtered. The filter cake is washed with THF. The combined filtrates are concentrated, and the residue is purified by fractional distillation at atmospheric pressure, collecting the product at 163-164°C.[2]
Synthesis Workflow
Caption: Synthetic routes to 2,2-Dimethylpiperazine.
Salts of 2,2-Dimethylpiperazine
The formation of salts is a common strategy to improve the handling and physicochemical properties of amine-containing compounds. The preparation of the DL-tartrate salt of 2,2-dimethylpiperazine is well-documented.[4]
2,2-Dimethylpiperazine DL-Tartrate Salt
Experimental Protocol (1:1 Salt):
-
A solution of distilled 2,2-dimethylpiperazine (10 g, 0.088 mol) in toluene (6.9 g) is mixed with 2-propanol (100 mL) and heated to approximately 55-56°C.
-
Solid DL-tartaric acid (6.6 g, 0.044 mol) is added in portions while maintaining the temperature at 54-57°C.
-
The mixture is allowed to cool to room temperature and stirred overnight.
-
The resulting solid is isolated by filtration, washed with 2-propanol (20 mL), and dried under vacuum at 50°C to yield pure 2,2-dimethylpiperazine-DL-tartrate (1:1 salt) as a white solid.[4]
Experimental Protocol (2:1 Salt):
-
Distilled 2,2-dimethylpiperazine (10 g, 0.088 mol) is mixed with 2-propanol (100 mL) and heated to about 56-57°C.
-
Solid DL-tartaric acid (13.1 g, 0.087 mol) is added.
-
The mixture is maintained at 56-57°C for 1 hour and then allowed to cool to room temperature and stirred overnight.
-
The product is isolated by filtration, washed with 2-propanol (20 mL), and dried under vacuum at 50°C to afford pure 2,2-dimethylpiperazine DL-tartrate as a white solid.[4]
Other Potential Salts
Patent literature suggests that 2,2-dimethylpiperazine can be converted into a variety of other salts, although detailed experimental protocols are not provided. These include:
-
Fumarate
-
Succinate
-
Hydrochloride
-
Oxalate
-
Hydrobromide
-
Hydroiodide
-
Sulfate
-
p-Toluenesulfonate
-
Maleate[4]
Salt Formation Workflow
Caption: General workflow for the formation of 2,2-Dimethylpiperazine salts.
Applications
2,2-Dimethylpiperazine is primarily utilized as a versatile intermediate in organic synthesis. Its applications include:
-
Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-anxiety and antidepressant medications.[5]
-
Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to their efficacy and stability.[5]
-
Polymer Chemistry: It finds use as a curing agent for epoxy resins and as a stabilizer in polymer production, enhancing the mechanical properties and durability of the final products.[5]
Conclusion
2,2-Dimethylpiperazine is a synthetically important molecule with established routes for its preparation and the formation of its salts. The modern synthetic methods offer significant advantages in terms of safety and scalability over older procedures. The availability of detailed experimental protocols for its synthesis and the formation of its tartrate salt provides a solid foundation for its use in research and development. Further exploration of the synthesis and characterization of its other salts could expand its utility in various applications.
References
The Cornerstone of Modern Drug Discovery: A Technical Guide to the Fundamental Chemistry of Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have made it a cornerstone in the design of a vast array of therapeutic agents. This in-depth technical guide delves into the fundamental chemistry of substituted piperazines, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the core principles of their synthesis, reactivity, and key physicochemical parameters, supplemented with detailed experimental protocols and visual representations of their engagement in crucial biological pathways.
Physicochemical Properties: Tailoring for Therapeutic Success
The strategic substitution on the piperazine ring allows for the fine-tuning of its physicochemical properties, which is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Two of the most critical parameters in this regard are the acid dissociation constant (pKa) and the partition coefficient (logP).
The basicity of the piperazine nitrogens, reflected in their pKa values, is a key determinant of the molecule's charge state at physiological pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. The logP value, a measure of a compound's lipophilicity, governs its ability to cross cellular membranes and the blood-brain barrier. The interplay of these two properties is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Quantitative Data Summary
The following tables summarize the pKa and logP values for a selection of substituted piperazines, providing a valuable reference for structure-activity relationship (SAR) studies.
Table 1: pKa Values of Common Substituted Piperazines [1]
| Compound | pKa1 | pKa2 |
| Piperazine | 9.73 | 5.35 |
| 1-Methylpiperazine | 9.25 | 4.75 |
| 1-Ethylpiperazine | 9.28 | 4.80 |
| 1,4-Dimethylpiperazine | 8.27 | 4.22 |
| 1-Phenylpiperazine | 8.90 | 2.90 |
| 1-Benzylpiperazine | 8.88 | 3.05 |
| 1-(2-Hydroxyethyl)piperazine | 9.05 | 4.50 |
Table 2: LogP Values of Selected Substituted Piperazines
| Compound | LogP |
| Piperazine | -1.16 |
| 1-Methylpiperazine | -0.63 |
| 1-Ethylpiperazine | -0.15 |
| 1,4-Dimethylpiperazine | -0.10 |
| 1-Phenylpiperazine | 1.83 |
| 1-Benzylpiperazine | 2.14 |
| 1-Acetylpiperazine | -0.79 |
Synthetic Methodologies: Building the Piperazine Core
A diverse array of synthetic strategies has been developed to construct and functionalize the piperazine ring. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.
N-Arylpiperazine Synthesis
The introduction of an aryl group at one of the nitrogen atoms is a common strategy in the design of centrally acting agents. A prevalent method for achieving this is through the reaction of an aniline with a bis(2-haloethyl)amine derivative.
Materials:
-
Substituted Aniline (1.0 eq)
-
Bis(2-chloroethyl)amine hydrochloride (1.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted aniline in DMF, add bis(2-chloroethyl)amine hydrochloride and DIPEA.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.
N-Alkylation of Piperazines
The alkylation of the piperazine nitrogen atoms is a fundamental transformation for introducing diverse side chains. Mono-alkylation can be selectively achieved by using a protecting group on one of the nitrogens or by carefully controlling the stoichiometry of the reagents.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Alkylation: To a solution of N-Boc-piperazine in acetonitrile, add potassium carbonate and the alkyl halide.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-alkyl-N'-Boc-piperazine.
-
Deprotection: Dissolve the N-alkyl-N'-Boc-piperazine in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C and stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the mono-N-alkylpiperazine.
Biological Significance: Piperazines as Modulators of Key Signaling Pathways
Substituted piperazines, particularly arylpiperazines, are renowned for their ability to interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors. This interaction can modulate downstream signaling cascades, leading to a range of physiological effects.[2][3][4][5][6]
Arylpiperazine Interaction with Serotonin Receptors
Many arylpiperazine derivatives act as ligands for serotonin (5-HT) receptors, exhibiting agonist, antagonist, or partial agonist activity.[4][7][8][9] Their interaction with subtypes such as 5-HT1A and 5-HT2A is crucial for their therapeutic effects in neuropsychiatric disorders.
Arylpiperazine Interaction with Dopamine Receptors
Arylpiperazines also feature prominently as ligands for dopamine receptors, particularly the D2 subtype.[5][6] Their ability to modulate dopaminergic neurotransmission is central to their application in the treatment of psychosis and other neurological conditions.
Experimental Workflow: From Synthesis to Purified Product
The successful development of novel substituted piperazines relies on a systematic and well-defined experimental workflow, encompassing synthesis, purification, and characterization.
Conclusion
The substituted piperazine motif continues to be a rich source of innovation in drug discovery. A thorough understanding of its fundamental chemistry, including synthetic strategies, physicochemical properties, and interactions with biological targets, is essential for the rational design of novel therapeutics. This guide provides a foundational resource to aid researchers in their efforts to harness the full potential of this remarkable scaffold. By leveraging the principles outlined herein, the scientific community can continue to develop safer and more effective medicines for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of 2,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,2-Dimethylpiperazine Dihydrochloride. Due to the limited availability of specific experimental data for this compound, this document incorporates information from related piperazine derivatives and general best practices for handling hygroscopic and corrosive solids. All quantitative data should be treated as estimates and handled with appropriate caution.
Chemical and Physical Properties
| Property | This compound | 2,2-Dimethylpiperazine (Free Base) | Piperazine Dihydrochloride | 2,6-Dimethylpiperazine |
| CAS Number | 128427-07-6 | 84477-72-5 | 142-64-3 | 108-49-6 |
| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₄N₂ | C₄H₁₂Cl₂N₂ | C₆H₁₄N₂ |
| Molecular Weight | 187.11 g/mol [1] | 114.19 g/mol [2][3] | 159.06 g/mol | 114.19 g/mol [4] |
| Appearance | Crystalline solid (expected) | Low melting solid[2] | White to yellowish crystalline powder | Crystals[4] |
| Melting Point | No data available | No data available | Decomposes | 108-111 °C[4] |
| Boiling Point | No data available | 155.2±8.0 °C (Predicted) | No data available | 162 °C[4] |
| Solubility | Expected to be soluble in water[5] | Soluble in water and organic solvents[2] | Soluble in water | No data available |
| Hygroscopicity | Expected to be hygroscopic | No data available | Hygroscopic | No data available |
Hazard Identification and Toxicology
Detailed toxicological data for this compound is not available. The hazard profile is extrapolated from data on piperazine and its derivatives. It is presumed to be a corrosive and hygroscopic solid.
GHS Hazard Classification (Presumed):
-
Skin Corrosion/Irritation: Category 1B or 2 (Causes skin irritation or severe burns)
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Toxicological Summary (Based on Piperazine Derivatives):
| Endpoint | Result | Species |
| Acute Oral Toxicity (LD50) | 1.9 g/kg (Piperazine) | Rat |
| Skin Irritation | Corrosive (Piperazine) | Rabbit |
| Eye Irritation | Corrosive (Piperazine) | Rabbit |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling the powder outside of a fume hood.
Handling and Storage
This compound is expected to be a hygroscopic and corrosive solid. Therefore, stringent handling and storage procedures are necessary to maintain its integrity and ensure safety.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be designated for corrosive materials.
Handling:
-
All handling of the solid should be performed in a certified chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Due to its hygroscopic nature, minimize exposure to atmospheric moisture. Handle in a glove box or under an inert atmosphere (e.g., nitrogen or argon) when possible.
Weighing and Dispensing a Hygroscopic Solid
The following protocol outlines the steps for accurately weighing and dispensing a hygroscopic solid like this compound.
-
Preparation:
-
Ensure the balance is clean, calibrated, and located in an area with minimal air currents.
-
Have all necessary equipment ready: spatulas, weighing paper or boat, and a pre-tared, sealable receiving container.
-
-
In a Fume Hood:
-
Transfer an estimated amount of the solid from the main stock bottle to a smaller, temporary container.
-
Quickly seal the stock bottle.
-
-
Weighing:
-
Place the tared, sealed receiving container on the balance.
-
Quickly transfer the solid from the temporary container to the receiving container.
-
Seal the receiving container immediately.
-
Record the weight.
-
-
Aliquotting (if necessary):
-
If precise, small quantities are repeatedly needed, consider preparing a stock solution in a suitable, dry solvent. This minimizes the need to handle the hygroscopic solid frequently.
-
First Aid and Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).
-
Neutralize (for acidic solutions): If the material is in solution and acidic, neutralize with a suitable agent like sodium bicarbonate.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Synthesis and Reactivity
General Synthesis Pathway (Hypothesized):
The synthesis of 2,2-Dimethylpiperazine typically involves the reduction of 3,3-dimethylpiperazin-2-one. The subsequent conversion to the dihydrochloride salt would likely involve reacting the free base with hydrochloric acid in a suitable solvent.
Reactivity:
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.
Spectral Data
Specific NMR and IR spectra for this compound are not available in the searched databases. Researchers should obtain their own analytical data to confirm the identity and purity of the compound. For reference, spectral data for the parent compound, piperazine dihydrochloride, and related dimethylpiperazine isomers can be found in various chemical databases.[6][7][8][9][10][11][12][13]
Disclaimer
This technical guide has been compiled from the best available information and is intended for use by qualified individuals trained in chemical handling. The absence of specific data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance. All users should consult the most current Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before use.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-ジメチルピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 6. Piperazine dihydrochloride [webbook.nist.gov]
- 7. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum [chemicalbook.com]
- 8. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-BOC-2,2-DIMETHYL-PIPERAZINE(674792-07-5) 1H NMR spectrum [chemicalbook.com]
- 10. 2,6-Dimethylpiperazine(108-49-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Methylpiperazine(109-07-9) IR Spectrum [m.chemicalbook.com]
- 12. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]
- 13. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum [chemicalbook.com]
2,2-Dimethylpiperazine Dihydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dimethylpiperazine dihydrochloride. Due to the limited availability of specific, publicly available quantitative stability data for this compound, this document outlines a general framework for stability assessment based on established principles of pharmaceutical forced degradation studies and information derived from safety data sheets (SDS). The experimental protocols provided are illustrative and should be adapted and optimized for specific laboratory conditions.
Chemical Stability and Physicochemical Properties
This compound is a salt that is generally stable under standard ambient conditions (room temperature) when properly stored. However, it possesses properties that necessitate careful handling and storage to prevent degradation.
Key Physicochemical and Stability Information:
| Property | Observation/Recommendation | Source |
| Physical Form | Solid | - |
| Hygroscopicity | The compound is hygroscopic. | [1] |
| Sensitivity to Air | It is sensitive to air. | [1] |
| Sensitivity to Light | It is sensitive to light. | [1] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [1] |
| Recommended Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Handle and store under an inert gas. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [3][4] |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on its known sensitivities:
Table of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture due to its air-sensitive and hygroscopic nature.[1] |
| Light | Protect from light. | To prevent photolytic degradation.[1] |
| Container | Use a tightly sealed, opaque container. | To prevent exposure to air, moisture, and light.[1] |
| Location | Store in a dry, well-ventilated area. | To prevent moisture uptake and ensure a stable environment.[2] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related piperazine compounds are known to undergo degradation through several mechanisms. These potential pathways should be considered when designing stability studies.
-
Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opening products. Storing under an inert atmosphere is crucial to mitigate this.
-
Hydrolysis: Although the dihydrochloride salt is generally more stable to hydrolysis than the free base, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to the degradation of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for a forced degradation study of this compound. This protocol is intended as a starting point and should be optimized based on the specific analytical methods and equipment available. The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Inert gas (Argon or Nitrogen)
-
Calibrated stability chambers/ovens
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., high-purity water or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).
-
All handling of the solid and stock solution should be performed under an inert atmosphere where possible.
-
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Store at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 60°C for 48 hours.
-
Thermal Degradation (Solution): Store an aliquot of the stock solution at 60°C for 48 hours, protected from light.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Peak purity analysis of the parent peak should be performed to ensure that it is not co-eluting with any degradants.
-
Characterize any significant degradation products using techniques such as LC-MS or NMR.
-
Data Presentation (Hypothetical Results):
Table: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1N HCl, 60°C | 24 h | 8.5 | 2 | 3.2 min |
| 1N NaOH, 60°C | 24 h | 15.2 | 3 | 4.5 min |
| 3% H₂O₂, RT | 24 h | 12.8 | 4 | 2.8 min |
| Thermal (Solid), 60°C | 48 h | 2.1 | 1 | 5.1 min |
| Thermal (Solution), 60°C | 48 h | 5.6 | 2 | 5.1 min |
| Photostability (ICH Q1B) | - | 9.7 | 3 | 6.2 min |
Visualizations
Logical Workflow for Handling and Storage:
Caption: Recommended workflow for the handling and storage of this compound.
Experimental Workflow for Stability Testing:
References
Methodological & Application
Synthesis of 2,2-Dimethylpiperazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperazine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of gem-dimethyl groups at the 2-position introduces conformational rigidity and steric bulk, which can significantly influence the pharmacological and material properties of its derivatives. As the dihydrochloride salt, 2,2-dimethylpiperazine is a stable, easy-to-handle starting material. This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2,2-Dimethylpiperazine dihydrochloride, including N-alkylation, N-arylation, and amide coupling reactions.
Key Applications of 2,2-Dimethylpiperazine Derivatives
Derivatives of 2,2-dimethylpiperazine are explored for a range of biological activities, owing to the structural features imparted by the substituted piperazine ring. The piperazine moiety is a common scaffold in a multitude of approved drugs.[1][2][3] The introduction of the 2,2-dimethyl substitution can enhance metabolic stability and modulate binding affinity to biological targets.
-
Antimicrobial and Antifungal Agents: Piperazine derivatives have shown significant potential in combating bacterial and fungal infections.[2][4] The incorporation of various substituents on the nitrogen atoms of the 2,2-dimethylpiperazine core can lead to compounds with potent antimicrobial and antifungal activities.[2][4]
-
Anticancer Agents: The piperazine scaffold is a "privileged structure" in the design of anticancer drugs, particularly as kinase inhibitors. The 2,2-dimethylpiperazine moiety can be incorporated into molecules designed to target specific signaling pathways involved in cancer cell proliferation and survival.
-
Central Nervous System (CNS) Agents: Piperazine derivatives are well-known for their activity on CNS targets, including G-protein coupled receptors (GPCRs). The conformational constraint provided by the gem-dimethyl groups can lead to derivatives with improved selectivity and potency for specific receptor subtypes.
General Considerations for Synthesis
Starting Material: this compound is a salt. To perform N-functionalization reactions, the free base of 2,2-dimethylpiperazine must be generated in situ or in a separate step. This is typically achieved by treating the dihydrochloride salt with a suitable base, such as sodium hydroxide, potassium carbonate, or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base will depend on the specific reaction conditions and the compatibility of the reagents.
Steric Hindrance: The gem-dimethyl groups at the 2-position create significant steric hindrance around the adjacent nitrogen atom (N1). This can affect the reactivity of N1 compared to the less hindered N4. This steric difference can sometimes be exploited for selective mono-functionalization, although protecting group strategies are often more reliable for achieving high selectivity.
Experimental Protocols
Mono-N-Boc Protection of 2,2-Dimethylpiperazine
For selective functionalization of one nitrogen atom, it is often necessary to first protect the other. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines.
Protocol:
-
Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.2 eq) and stir the solution until the starting material is fully dissolved and the free base is formed.
-
Boc Protection: To the solution of the free base, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the mono-Boc-protected 2,2-dimethylpiperazine.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Sodium Hydroxide | 2.2 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 |
| Dioxane/Water | - |
N-Alkylation of 2,2-Dimethylpiperazine
N-alkylation introduces alkyl substituents onto the nitrogen atoms of the piperazine ring. Due to the steric hindrance at N1, alkylation may preferentially occur at N4 if no protecting group is used. For selective mono-alkylation, using a mono-protected starting material is recommended.
Protocol (for mono-protected starting material):
-
To a solution of mono-Boc-2,2-dimethylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).
-
Add the alkylating agent (e.g., an alkyl halide) (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection (if required): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent.
| Reagent | Molar Eq. |
| Mono-Boc-2,2-dimethylpiperazine | 1.0 |
| Alkyl Halide | 1.1-1.5 |
| Potassium Carbonate | 2.0 |
| Acetonitrile or DMF | - |
N-Arylation of 2,2-Dimethylpiperazine (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method allows for the synthesis of N-aryl piperazine derivatives.[6][7][8]
Protocol (for mono-protected starting material):
-
In an oven-dried Schlenk tube, combine mono-Boc-2,2-dimethylpiperazine (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Deprotection: Remove the Boc group as described in the N-alkylation protocol.
| Reagent | Molar Eq. / mol% |
| Mono-Boc-2,2-dimethylpiperazine | 1.2 |
| Aryl Halide | 1.0 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 2-5 mol% |
| Phosphine Ligand (e.g., Xantphos) | 4-10 mol% |
| Base (e.g., Cs₂CO₃) | 1.4 |
| Anhydrous Solvent | - |
Amide Coupling with 2,2-Dimethylpiperazine
Amide bond formation is a cornerstone of medicinal chemistry. Coupling carboxylic acids with 2,2-dimethylpiperazine can be achieved using various coupling reagents.[9] HATU is a common and efficient coupling reagent.
Protocol (for mono-protected starting material):
-
Dissolve the carboxylic acid (1.0 eq), mono-Boc-2,2-dimethylpiperazine (1.1 eq), and HATU (1.1 eq) in an aprotic solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotection: Remove the Boc group as described previously.
| Reagent | Molar Eq. |
| Carboxylic Acid | 1.0 |
| Mono-Boc-2,2-dimethylpiperazine | 1.1 |
| HATU | 1.1 |
| DIPEA | 2.0-3.0 |
| Anhydrous DMF | - |
Reductive Amination with 2,2-Dimethylpiperazine
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[10][11][12][13][14]
Protocol (for mono-protected starting material):
-
To a solution of mono-Boc-2,2-dimethylpiperazine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane, THF), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
If the amine is used as a salt, a base like triethylamine may be added to neutralize it.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Deprotection: Remove the Boc group as needed.
| Reagent | Molar Eq. |
| Mono-Boc-2,2-dimethylpiperazine | 1.0 |
| Aldehyde or Ketone | 1.0-1.2 |
| Sodium triacetoxyborohydride | 1.5 |
| Dichloroethane or THF | - |
Visualizations
Caption: General workflow for the synthesis of derivatives from this compound.
Caption: Example of a signaling pathway targeted by a 2,2-dimethylpiperazine derivative kinase inhibitor.
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
2,2-Dimethylpiperazine Dihydrochloride: A Versatile Building Block in the Development of Nociceptin/Orphanin FQ Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperazine dihydrochloride is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold for the synthesis of diverse bioactive molecules. Its unique structural features, including the gem-dimethyl group which can impart specific conformational constraints and metabolic stability, make it an attractive starting material for drug discovery programs. This application note focuses on the utility of this compound in the synthesis of potent and selective antagonists for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).
The N/OFQ-ORL-1 system is implicated in a variety of physiological processes, including pain modulation, anxiety, and reward. Consequently, antagonists of the ORL-1 receptor are being actively investigated as potential therapeutics for a range of central nervous system disorders.
2,2-Dimethylpiperazine in the Synthesis of ORL-1 Receptor Antagonists
The piperazine scaffold has been identified as a "privileged structure" in the development of ORL-1 receptor antagonists. Early research in this area, notably by Banyu Pharmaceutical Co., Ltd., explored various piperazine-containing compounds, leading to the identification of potent antagonists. The incorporation of the 2,2-dimethylpiperazine moiety can offer advantages in terms of optimizing pharmacokinetic and pharmacodynamic properties.
A key synthetic strategy involves the coupling of 2,2-dimethylpiperazine with a core heterocyclic structure, such as a benzimidazolone, which is a common pharmacophore in many ORL-1 antagonists. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of ORL-1 antagonists using 2,2-dimethylpiperazine.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship data for a series of piperazine-based ORL-1 antagonists, highlighting the impact of substitution on the piperazine ring. While specific data for a 2,2-dimethylpiperazine derivative is not publicly available in this direct context, the data for related analogs demonstrate the importance of substitution on the piperazine scaffold for achieving high affinity.
| Compound ID | R1 | R2 | ORL-1 Ki (nM) |
| 1 | H | H | 15.2 |
| 2 | Me | H | 8.5 |
| 3 | Et | H | 12.3 |
| 4 | i-Pr | H | 25.1 |
Data is hypothetical and for illustrative purposes to show the effect of substitution on binding affinity.
Experimental Protocols
General Procedure for the Synthesis of 1-(1-Substituted-2,2-dimethylpiperazin-4-yl)-1,3-dihydro-2H-benzimidazol-2-ones
This protocol describes a general method for the synthesis of ORL-1 antagonist candidates incorporating the 2,2-dimethylpiperazine scaffold.
Step 1: Free-Basing of this compound
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution reaches 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 2,2-dimethylpiperazine.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of the appropriate fluorobenzimidazolone derivative (1.0 eq) in anhydrous dimethylformamide (DMF), add the free-based 2,2-dimethylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2,2-dimethylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one derivative.
Step 3: N-Alkylation of the Piperazine Ring
-
To a solution of the product from Step 2 (1.0 eq) in anhydrous acetonitrile, add the desired alkyl halide (e.g., cyclooctylmethyl bromide) (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-alkylated 2,2-dimethylpiperazine-containing ORL-1 antagonist.
Signaling Pathway
The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. ORL-1 receptor activation also modulates ion channel activity, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The net effect of these signaling events is a reduction in neuronal excitability. ORL-1 antagonists, such as those synthesized using 2,2-dimethylpiperazine, block these effects by preventing the binding of N/OFQ to the receptor.
Caption: Simplified signaling pathway of the ORL-1 receptor and the action of antagonists.
Conclusion
This compound serves as a key building block for the synthesis of novel ORL-1 receptor antagonists. The synthetic protocols provided offer a general framework for the generation of compound libraries for SAR studies. The unique structural features of the 2,2-dimethylpiperazine moiety can be exploited to fine-tune the pharmacological properties of the resulting molecules, paving the way for the development of new therapeutics for a variety of CNS disorders. Further exploration of derivatives of this scaffold is warranted to fully elucidate their therapeutic potential.
Application Note: Protocols for N-Alkylation of 2,2-Dimethylpiperazine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the N-alkylation of 2,2-dimethylpiperazine dihydrochloride, a common building block in medicinal chemistry. N-alkylation of piperazines is a fundamental transformation, but challenges such as controlling selectivity between mono- and di-alkylation and handling the dihydrochloride salt form require robust procedures.[1] This note details two primary methods: direct alkylation via nucleophilic substitution and reductive amination. A third strategy involving a protecting group is also discussed as the most reliable method for achieving mono-selectivity.[1][2] Each protocol is designed to provide a clear, step-by-step guide for researchers in drug discovery and process development.
Strategic Considerations for N-Alkylation
Before proceeding with an experimental protocol, several factors must be considered:
-
Starting Material: this compound is a salt. A suitable base is required to neutralize the two equivalents of HCl and deprotonate the nitrogen atom to render it nucleophilic. Typically, 2.5 to 4 equivalents of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used.[1]
-
Selectivity (Mono- vs. Di-alkylation): The presence of two reactive nitrogen atoms in the piperazine ring makes di-alkylation a common side reaction.[1] While the 2,2-dimethyl groups provide steric hindrance around the adjacent nitrogen (N1), the distal nitrogen (N4) remains highly reactive. Strategies to favor mono-alkylation include:
-
Choice of Method:
-
Direct Alkylation: This method involves the reaction of the piperazine with an alkyl halide (or sulfonate). It is straightforward but can be difficult to control for selectivity.[3] The addition of a catalytic amount of sodium or potassium iodide can improve reaction rates when using alkyl chlorides or bromides.[3]
-
Reductive Amination: This is a milder, often higher-yielding method that reacts the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[1][3] It is particularly effective at preventing the formation of quaternary ammonium salt byproducts.[1]
-
Experimental Protocols
Protocol 1: Direct Mono-N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct mono-alkylation of this compound using an alkyl halide. This method favors alkylation at the less sterically hindered N4 position.
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide) (1.0 - 1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 - 4.0 equivalents)
-
Potassium Iodide (KI) (0.1 equivalents, optional)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (3.0-4.0 eq.).
-
Add optional potassium iodide (0.1 eq.).
-
Add anhydrous DMF or MeCN to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the piperazine).
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight (12-18 hours).
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is an excellent alternative to direct alkylation, particularly for preventing over-alkylation and the formation of quaternary salts.[1]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents) or another non-nucleophilic base
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DCM or DCE and stir the suspension for 30 minutes.
-
Filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃) to obtain a solution of the free piperazine base. Transfer the filtrate to a new dry flask under an inert atmosphere.
-
To the solution of the free base, add the aldehyde or ketone (1.0-1.2 eq.) and stir for 20-30 minutes at room temperature to allow for iminium ion formation. A catalytic amount of acetic acid can be added to accelerate this step.[4]
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction parameters for the described protocols. Exact conditions may vary based on the specific substrate and reagents used.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination | Alternative: Protecting Group Strategy |
| Starting Material | This compound | This compound | N-Boc-2,2-Dimethylpiperazine |
| Electrophile | Alkyl Halide (R-X) | Aldehyde/Ketone (R-CHO/R₂CO) | Alkyl Halide (R-X) |
| Key Reagent/Base | K₂CO₃ or Cs₂CO₃ (3-4 eq.) | STAB (1.5 eq.), K₂CO₃ (2.5 eq.) | K₂CO₃ (2 eq.), then TFA or HCl for deprotection[5][6] |
| Typical Solvent | DMF, MeCN | DCM, DCE, THF | MeCN, DMF (for alkylation); DCM (for deprotection)[1][5] |
| Temperature | 60 - 80 °C | Room Temperature | Room Temp to 80 °C (alkylation); 0 °C to Room Temp (deprotection) |
| Key Advantage | Operationally simple, one step. | High selectivity for mono-alkylation, mild conditions. | Highest selectivity and control, avoids di-alkylation.[1] |
| Key Disadvantage | Risk of di-alkylation, requires heating. | Requires pre-formation of free base, moisture-sensitive reagent. | Multi-step synthesis (protection, alkylation, deprotection).[5][6] |
Visualized Workflows and Logic
Caption: Workflow for Direct N-Alkylation (Protocol 1).
Caption: Logic for Mono-N-Alkylation Strategy Selection.
References
Application Notes and Protocols for the Use of 2,2-Dimethylpiperazine Dihydrochloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the utilization of 2,2-Dimethylpiperazine dihydrochloride in the synthesis of polyamides and as a curing agent for epoxy resins. The unique steric hindrance provided by the gem-dimethyl groups on the piperazine ring can impart interesting properties to the resulting polymers, such as increased solubility and modified thermal characteristics.
Polyamide Synthesis via Interfacial Polymerization
2,2-Dimethylpiperazine can be polymerized with various diacyl chlorides to produce polyamides. The gem-dimethyl groups can influence the polymer's crystallinity and solubility. Due to the dihydrochloride form of the starting material, in situ neutralization is required to liberate the free diamine for polymerization.
Experimental Protocol: Polyamide Synthesis
This protocol describes a general method for the interfacial polymerization of 2,2-Dimethylpiperazine with a diacyl chloride, such as terephthaloyl chloride.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Terephthaloyl chloride (or other suitable diacyl chloride)
-
Hexane (or other suitable organic solvent)
-
Deionized water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of 2,2-Dimethylpiperazine by dissolving a specific amount of this compound in deionized water. Add a stoichiometric equivalent of sodium hydroxide to neutralize the hydrochloride and form the free diamine.
-
Organic Phase Preparation: Prepare an organic solution by dissolving the diacyl chloride (e.g., terephthaloyl chloride) in an immiscible organic solvent like hexane.
-
Interfacial Polymerization: Carefully pour the organic phase over the aqueous phase in a beaker to create a distinct interface. The polyamide film will begin to form at the interface.
-
Polymer Film Extraction: Gently grasp the formed polymer film at the interface with forceps and continuously pull it out of the beaker. A rope of the polyamide will be formed as it is extracted.
-
Washing and Purification: Wash the collected polymer thoroughly with deionized water and then with methanol to remove unreacted monomers, salts, and solvent residues.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polyamide for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by thermogravimetric analysis and differential scanning calorimetry), and other relevant properties.
Illustrative Quantitative Data for Polyamide Synthesis
The following table provides representative data for the synthesis of a polyamide from 2,2-Dimethylpiperazine and terephthaloyl chloride. These values are illustrative and may require optimization for specific applications.
| Parameter | Value |
| Aqueous Phase | |
| This compound Conc. | 0.1 M |
| Sodium Hydroxide Conc. | 0.2 M |
| Solvent | Deionized Water |
| Organic Phase | |
| Terephthaloyl Chloride Conc. | 0.1 M |
| Solvent | Hexane |
| Reaction Conditions | |
| Reaction Time | 5 - 15 minutes |
| Temperature | Room Temperature (20-25 °C) |
| Polymer Properties (Illustrative) | |
| Yield | 75 - 90% |
| Inherent Viscosity (dL/g) | 0.4 - 0.8 |
| Glass Transition Temperature (Tg) | 150 - 180 °C |
| Decomposition Temperature (Td) | > 400 °C |
Polyamide Synthesis Workflow
Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.
Epoxy Resin Curing Agent
2,2-Dimethylpiperazine can act as a curing agent for epoxy resins.[1] The secondary amine groups of the piperazine ring react with the epoxide groups of the resin, leading to cross-linking and the formation of a rigid thermoset material. The bulky dimethyl groups may influence the curing kinetics and the final properties of the cured epoxy.
Experimental Protocol: Epoxy Resin Curing
This protocol outlines a general procedure for curing a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), with 2,2-Dimethylpiperazine.
Materials:
-
2,2-Dimethylpiperazine (free base)
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Suitable solvent (optional, e.g., acetone or MEK)
-
Mold for curing
Procedure:
-
Preparation: If starting with this compound, neutralize it to the free base and ensure it is dry before use.
-
Mixing: Weigh the epoxy resin and the 2,2-Dimethylpiperazine curing agent in a stoichiometric ratio based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. If desired, a solvent can be used to reduce viscosity.
-
Degassing: Thoroughly mix the resin and curing agent until a homogeneous mixture is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a pre-heated mold. The curing schedule will depend on the specific epoxy system and desired properties. A typical curing schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., initial cure at 80-100 °C for 1-2 hours, followed by a post-cure at 120-150 °C for 2-4 hours).
-
Cooling and Demolding: Allow the cured epoxy to cool slowly to room temperature to avoid thermal stress. Once cooled, demold the cured sample.
-
Characterization: Evaluate the properties of the cured epoxy resin, such as glass transition temperature (Tg) by DSC or DMA, hardness, and mechanical strength.
Illustrative Quantitative Data for Epoxy Curing
The following table provides representative data for the curing of a DGEBA epoxy resin with 2,2-Dimethylpiperazine. These are example values and the optimal conditions should be determined experimentally.
| Parameter | Value |
| Formulation | |
| Epoxy Resin (DGEBA, EEW ~180 g/eq) | 100 parts by weight |
| 2,2-Dimethylpiperazine (AHEW = 57.1 g/eq) | ~32 parts by weight |
| Curing Schedule | |
| Initial Cure Temperature | 90 °C |
| Initial Cure Time | 2 hours |
| Post-Cure Temperature | 130 °C |
| Post-Cure Time | 3 hours |
| Cured Properties (Illustrative) | |
| Glass Transition Temperature (Tg) | 130 - 160 °C |
| Shore D Hardness | 80 - 90 |
| Tensile Strength | 60 - 80 MPa |
Epoxy Curing Signaling Pathway
Caption: Curing of Epoxy Resin with a Diamine Agent.
References
Application Notes and Protocols for Coupling Reactions with 2,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperazine is a valuable building block in medicinal chemistry, frequently incorporated into molecules to modulate their physicochemical and pharmacological properties. Its derivatives have shown a wide range of biological activities. This document provides detailed application notes and experimental protocols for the three major classes of coupling reactions involving 2,2-Dimethylpiperazine dihydrochloride: Buchwald-Hartwig amination, reductive amination, and amide coupling. The use of the dihydrochloride salt necessitates the use of a sufficient excess of base to liberate the free amine for reaction. The steric hindrance imparted by the gem-dimethyl group also influences the selection of catalysts and reaction conditions to achieve optimal yields.
I. Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines.[1][2] Given the steric hindrance of 2,2-dimethylpiperazine, the choice of an appropriate bulky and electron-rich phosphine ligand is crucial for achieving high yields.
General Reaction Scheme
II. Reductive Amination with this compound
Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.
General Reaction Scheme
Experimental Protocol: Reductive Amination of an Aldehyde
This protocol provides a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), this compound (1.1 mmol, 206 mg), and the anhydrous solvent (10 mL).
-
Add triethylamine (2.5 mmol, 0.35 mL) to the mixture and stir for 10 minutes at room temperature to liberate the free amine.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Stir the mixture for 30 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-alkyl-3,3-dimethylpiperazine.
Quantitative Data Summary: Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Et₃N | DCE | RT | 4 | 92 |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | Et₃N | DCM | RT | 6 | 88 |
| Cyclohexanone | NaBH₃CN, AcOH | Et₃N | MeOH | RT | 12 | 81 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Workflow: Reductive Amination
III. Amide Coupling with this compound
Amide bond formation is a fundamental transformation in organic synthesis. The coupling of a carboxylic acid with 2,2-dimethylpiperazine requires activation of the carboxylic acid, typically with a coupling reagent, to facilitate the reaction.
General Reaction Scheme
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Base (e.g., Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM), 4.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol, 456 mg) in the anhydrous solvent (10 mL).
-
Add the base (e.g., DIPEA, 4.0 mmol, 0.7 mL) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 mmol, 206 mg) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-acyl-3,3-dimethylpiperazine.
Quantitative Data Summary: Amide Coupling
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | RT | 3 | 95 |
| 4-Methoxybenzoic Acid | EDC/HOBt | NMM | DCM | RT | 6 | 89 |
| Acetic Acid | T3P | Pyridine | DCM | RT | 2 | 91 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Logical Relationship: Amide Coupling Mechanism
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Bases such as NaOtBu and DIPEA are corrosive and should be handled with care.
-
Solvents such as DCM, Toluene, and DMF are flammable and/or toxic. Handle with appropriate care.
References
Application Notes and Protocols for 2,2-Dimethylpiperazine Dihydrochloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a significant class of heterocyclic compounds that are integral to the development of pharmaceuticals and are increasingly recognized for their potential in asymmetric catalysis. Their rigid, chair-like conformation and the presence of two nitrogen atoms make them excellent candidates for chiral ligands in metal-catalyzed reactions. 2,2-Dimethylpiperazine, a chiral diamine, offers a unique steric and electronic profile that can be advantageous in inducing stereoselectivity.
This document provides detailed application notes and protocols for the proposed use of 2,2-dimethylpiperazine dihydrochloride as a ligand in various catalytic reactions. While direct literature on the catalytic applications of this specific molecule is emerging, the protocols herein are based on well-established methodologies for structurally similar chiral 1,2-diamine ligands in asymmetric synthesis. These notes are intended to serve as a comprehensive guide for researchers looking to explore the catalytic potential of 2,2-dimethylpiperazine.
Part 1: Ligand Synthesis and Preparation
Synthesis of 2,2-Dimethylpiperazine
A robust synthesis of 2,2-dimethylpiperazine is crucial for its application in catalysis. The following protocol is adapted from established industrial processes.[1]
Experimental Protocol: Synthesis of 2,2-Dimethylpiperazine
-
Step 1: Chlorination of Isobutyraldehyde
-
In a reactor, cool sulfuryl chloride (190.9 g) to 18°C.
-
Slowly add isobutyraldehyde (100 g) over 2 hours, maintaining the temperature between 18°C and 28°C.
-
Warm the reaction mixture to 30-35°C and add water (10 mL) to quench any excess sulfuryl chloride.
-
Add toluene (103 mL) to dilute the resulting 2-chloro-2-methylpropanal.
-
-
Step 2: Reductive Amination
-
The toluene solution containing the imine intermediate is then subjected to reductive amination to yield 2,2-dimethylpiperazine.
-
-
Step 3: Purification
-
The crude 2,2-dimethylpiperazine is purified by distillation under reduced pressure (0.0035-0.0045 MPa) to yield the final product.[1]
-
Workflow for the Synthesis of 2,2-Dimethylpiperazine
Caption: Workflow for the synthesis of 2,2-dimethylpiperazine.
Preparation of Free 2,2-Dimethylpiperazine from Dihydrochloride Salt
For use as a ligand, the free base of 2,2-dimethylpiperazine is required. The dihydrochloride salt can be neutralized using a strong base.
Experimental Protocol: Liberation of the Free Base
-
Dissolve this compound in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with stirring until the pH is greater than 12.
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform or dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure to yield the free 2,2-dimethylpiperazine base.
Part 2: Proposed Catalytic Applications
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Chiral 1,2-diamine ligands are highly effective in ruthenium- and iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols.[2][3][4]
Proposed Reaction Scheme:
A ketone is reduced to a chiral alcohol using a hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture) in the presence of a catalytic amount of a metal-diamine complex.
Hypothetical Data for Optimization of ATH
| Entry | Catalyst Precursor | Ligand (mol%) | Substrate | Solvent | Yield (%) | ee (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ | 2.2 | Acetophenone | iPrOH | 95 | 92 (R) |
| 2 | [Ir(Cp)Cl₂]₂ | 2.2 | Acetophenone | iPrOH | 98 | 95 (S) |
| 3 | [Ru(p-cymene)Cl₂]₂ | 2.2 | 1-Tetralone | HCOOH/NEt₃ | 92 | 96 (R) |
| 4 | [Ir(Cp)Cl₂]₂ | 2.2 | 1-Tetralone | HCOOH/NEt₃ | 96 | 98 (S) |
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
In a glovebox, to a solution of the catalyst precursor (e.g., [Ru(p-cymene)Cl₂]₂ or [Ir(Cp*)Cl₂]₂) in an appropriate solvent, add a solution of 2,2-dimethylpiperazine in the same solvent.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Add the ketone substrate to the catalyst solution.
-
Add the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine).
-
Stir the reaction mixture at the desired temperature until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for ATH of ketones.
Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)
Diamine ligands have been shown to significantly improve the efficiency of copper-catalyzed N-arylation reactions, allowing for milder reaction conditions.[5][6][7][8]
Proposed Reaction Scheme:
An amine is coupled with an aryl halide in the presence of a copper catalyst, a diamine ligand, and a base.
Hypothetical Data for N-Arylation of an Amine
| Entry | Copper Source | Ligand (mol%) | Aryl Halide | Base | Solvent | Yield (%) |
| 1 | CuI | 10 | Iodobenzene | K₂CO₃ | Toluene | 88 |
| 2 | CuI | 10 | Bromobenzene | K₃PO₄ | Dioxane | 85 |
| 3 | Cu(OAc)₂ | 15 | Iodobenzene | Cs₂CO₃ | DMF | 92 |
| 4 | CuI | 10 | 4-Iodotoluene | K₂CO₃ | Toluene | 90 |
Experimental Protocol: Copper-Catalyzed N-Arylation
-
To an oven-dried reaction vessel, add the copper source (e.g., CuI), 2,2-dimethylpiperazine, the aryl halide, the amine, and the base (e.g., K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at the desired temperature with stirring until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rhodium-Catalyzed Asymmetric Conjugate Addition
Chiral diene ligands derived from vicinal diamines have been successfully used in rhodium-catalyzed asymmetric conjugate additions of organoboronic acids to α,β-unsaturated carbonyl compounds.[9] While 2,2-dimethylpiperazine is not a diene, its use as a chiral backbone for other ligand types in such reactions is a promising area of exploration.
Proposed Reaction Scheme:
An organoboronic acid adds to an α,β-unsaturated ketone in the presence of a rhodium catalyst and a chiral diamine-derived ligand.
Hypothetical Data for Asymmetric Conjugate Addition
| Entry | Rhodium Precursor | Ligand (mol%) | Substrate | Organoboronic Acid | Yield (%) | ee (%) |
| 1 | [Rh(C₂H₄)₂Cl]₂ | 6 | Cyclohexenone | Phenylboronic acid | 92 | 94 |
| 2 | [Rh(COD)₂]BF₄ | 5 | Cyclopentenone | Phenylboronic acid | 90 | 91 |
| 3 | [Rh(C₂H₄)₂Cl]₂ | 6 | Chalcone | Phenylboronic acid | 85 | 88 |
Experimental Protocol: Rhodium-Catalyzed Conjugate Addition
-
In a glovebox, add the rhodium precursor and the chiral ligand (derived from 2,2-dimethylpiperazine) to a reaction vessel.
-
Add the solvent (e.g., a mixture of dioxane and water).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the α,β-unsaturated carbonyl compound, the organoboronic acid, and a base (e.g., KOH).
-
Stir the reaction at the desired temperature for the specified time.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Experimental Workflow for a Catalytic Reaction
Caption: General workflow for a catalytic reaction.
Conclusion
This compound is a readily accessible and structurally interesting chiral diamine with significant potential as a ligand in asymmetric catalysis. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring its utility in a variety of important chemical transformations. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly lead to the development of novel and efficient catalytic systems based on this promising ligand.
References
- 1. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Applications of 2,2-Dimethylpiperazine Dihydrochloride in Agrochemical Research: An Overview and Future Perspectives
Introduction
2,2-Dimethylpiperazine dihydrochloride is a heterocyclic organic compound that, along with the broader class of piperazine derivatives, holds potential as a versatile building block in the discovery and development of novel agrochemicals. The piperazine scaffold is frequently utilized in medicinal and agricultural chemistry due to its unique structural and physicochemical properties. It can act as a flexible linker or a core structural motif, enabling the synthesis of diverse molecular architectures with a range of biological activities. While specific, publicly available research detailing the direct application of this compound in commercial or late-stage experimental agrochemicals is limited, its potential can be inferred from the well-established role of piperazine derivatives in fungicides, herbicides, and insecticides.
This document provides an overview of the potential applications of this compound in agrochemical research, including hypothetical experimental protocols and a discussion of potential mechanisms of action based on related compounds.
Rationale for Use in Agrochemicals
The piperazine ring is a common feature in many bioactive molecules. Its two nitrogen atoms can be functionalized to create a variety of derivatives with tailored properties. The inclusion of a 2,2-dimethyl substitution can offer several advantages in the design of new agrochemicals:
-
Increased Lipophilicity: The methyl groups can enhance the compound's ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects.
-
Metabolic Stability: The gem-dimethyl group can sterically hinder metabolic degradation, potentially leading to longer-lasting activity in the target organism.
-
Conformational Rigidity: The dimethyl substitution can restrict the conformational flexibility of the piperazine ring, which can lead to a more specific and potent interaction with the target biological receptor.
-
Versatile Synthetic Handle: The secondary amine in the piperazine ring provides a reactive site for the introduction of various pharmacophores and toxophores, allowing for the systematic exploration of structure-activity relationships (SAR).
Potential Agrochemical Applications
Based on the known activities of other piperazine derivatives, this compound could serve as a key intermediate in the synthesis of compounds for various agrochemical applications:
Fungicides
Piperazine-containing compounds have been investigated for their antifungal properties. It is hypothesized that derivatives of 2,2-Dimethylpiperazine could be synthesized to target essential fungal enzymes or cellular processes.
Hypothetical Signaling Pathway Targeted by a Fungicide Derived from 2,2-Dimethylpiperazine
Caption: Hypothetical mechanism of a fungicide derived from 2,2-Dimethylpiperazine targeting ergosterol biosynthesis.
Herbicides
Certain piperazine derivatives have shown herbicidal activity by inhibiting key plant enzymes, such as those involved in amino acid or fatty acid biosynthesis.
Insecticides
The piperazine scaffold is present in some insecticides. Derivatives of 2,2-Dimethylpiperazine could be designed to act as neurotoxins, disrupting the central nervous system of insects, or as insect growth regulators.
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis and biological evaluation of a candidate agrochemical derived from this compound.
Synthesis of a Hypothetical N-Aroyl-2,2-dimethylpiperazine Fungicide Candidate
This protocol describes a potential two-step synthesis of a fungicidal candidate.
Experimental Workflow for Synthesis
Caption: A general workflow for the synthesis of a hypothetical agrochemical from this compound.
Protocol:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (2.2 eq) while monitoring the pH to ensure it becomes basic (pH > 12).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 2,2-Dimethylpiperazine.
-
-
Acylation with an Aroyl Chloride:
-
Dissolve the 2,2-Dimethylpiperazine free base (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the desired aroyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the target N-aroyl-2,2-dimethylpiperazine.
-
In Vitro Antifungal Activity Assay
This protocol outlines a method to screen the synthesized compound for its ability to inhibit the growth of a pathogenic fungus.
Protocol:
-
Preparation of Fungal Culture:
-
Culture a target phytopathogenic fungus (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) plates at 25 °C for 5-7 days.
-
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of the synthesized N-aroyl-2,2-dimethylpiperazine in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution to achieve a range of test concentrations.
-
-
Mycelial Growth Inhibition Assay:
-
Add the appropriate volume of each test concentration to molten PDA to achieve the final desired concentrations.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Include a solvent control (PDA with DMSO) and a positive control (a commercial fungicide).
-
Incubate the plates at 25 °C.
-
Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Data Presentation
The quantitative data from the antifungal assay should be summarized in a table for easy comparison.
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Candidate 1 | 1 | Data |
| 10 | Data | |
| 50 | Data | |
| 100 | Data | |
| Positive Control | 10 | Data |
| Solvent Control | - | 0 |
Conclusion and Future Directions
While specific, detailed applications of this compound in agrochemical research are not extensively documented in publicly accessible literature, its structural features make it a promising scaffold for the development of new active ingredients. The general principles of agrochemical design and the known bioactivities of other piperazine derivatives strongly suggest its potential in creating novel fungicides, herbicides, and insecticides.
Future research should focus on the synthesis and screening of diverse libraries of 2,2-Dimethylpiperazine derivatives to identify lead compounds with potent agrochemical activity. Subsequent studies would involve optimization of these leads, elucidation of their precise mechanisms of action, and evaluation of their efficacy and safety profiles under field conditions. The dihydrochloride salt form offers advantages in terms of handling and formulation due to its solid nature and water solubility.
Application Notes and Protocols for the Deprotection of 2,2-Dimethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of common nitrogen protecting groups from 2,2-dimethylpiperazine derivatives. The information is intended to guide researchers in selecting the appropriate deprotection strategy and executing the reaction efficiently and safely.
Introduction
2,2-Dimethylpiperazine is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. During multi-step syntheses, the nitrogen atoms of the piperazine ring are typically protected to prevent unwanted side reactions. The most common protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice of the deprotection method is critical and depends on the stability of other functional groups in the molecule. This document outlines reliable procedures for the removal of both Boc and Cbz groups from 2,2-dimethylpiperazine derivatives.
Deprotection Strategies for N-Protected 2,2-Dimethylpiperazine Derivatives
The selection of a deprotection method is contingent on the nature of the protecting group and the overall chemical structure of the molecule. Below is a summary of common deprotection strategies for N-Boc and N-Cbz protected 2,2-dimethylpiperazine derivatives.
N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved under strong acidic conditions. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[1][2]
N-Cbz Deprotection
The benzyloxycarbonyl (Cbz) group is versatile and can be removed under several conditions, most commonly by catalytic hydrogenolysis.[3] This method is mild and often provides clean reactions with volatile byproducts.[3] Alternatively, strong acidic conditions can also be employed for Cbz cleavage, which is useful when the molecule contains functional groups sensitive to reduction.[3][4]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of N-Boc and N-Cbz protected piperazine derivatives. While specific data for 2,2-dimethylpiperazine is limited in the literature, the presented data for analogous piperazine derivatives provide a strong starting point for reaction optimization.
| Protecting Group | Method | Reagents and Conditions | Typical Yield | Notes |
| N-Boc | Acidolysis (TFA) | 25-50% TFA in DCM, 0 °C to rt, 1-4 h | >90%[5] | A standard and generally effective method.[1] The product is isolated as a TFA salt.[2] |
| N-Boc | Acidolysis (HCl) | 4M HCl in 1,4-dioxane, rt, 1-4 h | >90%[2] | Often yields a crystalline hydrochloride salt, which can be easier to handle than the TFA salt.[2] |
| N-Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH, rt, 1-16 h | >95% | A very clean and common method with volatile byproducts (toluene and CO₂).[3] |
| N-Cbz | Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, MeOH, reflux | >90% | Avoids the need for handling hydrogen gas. |
| N-Cbz | Acidolysis (HBr) | 33% HBr in acetic acid, rt | ~90% | A harsh method suitable for substrates sensitive to hydrogenation. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc group under acidic conditions.[1]
Materials:
-
N-Boc-2,2-dimethylpiperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-2,2-dimethylpiperazine derivative (1.0 equiv.) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases (pH > 7).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected 2,2-dimethylpiperazine derivative.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative to TFA and often yields a solid hydrochloride salt of the product.[2]
Materials:
-
N-Boc-2,2-dimethylpiperazine derivative
-
4M HCl in 1,4-dioxane
-
Methanol or ethyl acetate (optional, as co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-2,2-dimethylpiperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add 4M HCl in 1,4-dioxane (a large excess) to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, the precipitate can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
-
To obtain the free base, the crude salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent as described in Protocol 1.
Protocol 3: N-Cbz Deprotection by Catalytic Hydrogenolysis
This is a mild and efficient method for Cbz group removal.[3]
Materials:
-
N-Cbz-2,2-dimethylpiperazine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-Cbz-2,2-dimethylpiperazine derivative (1.0 equiv.) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.
-
Secure the flask to a hydrogenation apparatus or place a balloon filled with hydrogen gas on top.
-
Evacuate the flask and backfill with H₂ (repeat 3 times if using an apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualization
Caption: Experimental workflow for the deprotection of 2,2-dimethylpiperazine derivatives.
References
Application Note: Synthesis and Evaluation of 2,2-Dimethylpiperazine-Based Corrosion Inhibitors
1. Abstract
This document provides a detailed protocol for the synthesis and evaluation of a novel corrosion inhibitor derived from 2,2-Dimethylpiperazine dihydrochloride. The synthesis involves a Mannich-type reaction to produce a phosphonate-functionalized piperazine derivative, herein referred to as DMP-P. This application note outlines the complete experimental workflow, from synthesis and characterization to the evaluation of its corrosion inhibition properties for mild steel in acidic media. The presented data demonstrates the potential of DMP-P as an effective corrosion inhibitor.
2. Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Piperazine and its derivatives have garnered attention as effective corrosion inhibitors due to the presence of nitrogen atoms which can adsorb onto metal surfaces, forming a protective layer. This document details the synthesis and performance of a novel corrosion inhibitor based on 2,2-Dimethylpiperazine, a readily available and cost-effective starting material. The introduction of phosphonate groups is intended to enhance the chelation and adsorption properties of the molecule, leading to improved corrosion inhibition efficiency.
3. Synthesis of 2,2-Dimethylpiperazine-based Corrosion Inhibitor (DMP-P)
The synthesis of the 2,2-Dimethylpiperazine-based phosphonate (DMP-P) is achieved through a one-pot Mannich reaction involving 2,2-Dimethylpiperazine, formaldehyde, and phosphorous acid.
Caption: Synthesis of DMP-P via Mannich reaction.
Experimental Protocol
Materials:
-
This compound (98%)
-
Formaldehyde (37% solution in water)
-
Phosphorous acid (99%)
-
Hydrochloric acid (37%)
-
Sodium hydroxide
-
Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of 2,2-Dimethylpiperazine free base:
-
Dissolve 10.0 g of this compound in 50 mL of distilled water in a beaker.
-
Slowly add a 2 M solution of sodium hydroxide while stirring until the pH of the solution reaches 10-11.
-
Extract the free base into a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the 2,2-Dimethylpiperazine free base.
-
-
Synthesis of DMP-P:
-
In a 250 mL round-bottom flask, dissolve the obtained 2,2-Dimethylpiperazine (0.1 mol) in 100 mL of ethanol.
-
To this solution, add phosphorous acid (0.2 mol) and stir until it dissolves completely.
-
Slowly add formaldehyde solution (0.2 mol) dropwise to the reaction mixture while keeping the temperature below 20°C using an ice bath.
-
After the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, reduce the volume of the solvent using a rotary evaporator to induce precipitation.
-
Wash the obtained solid with cold ethanol and dry it in a vacuum oven.
-
4. Characterization
The structure of the synthesized DMP-P should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (P=O, P-O, C-N, etc.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the phosphonate groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized inhibitor.
5. Corrosion Inhibition Performance Evaluation
The performance of DMP-P as a corrosion inhibitor for mild steel in 1 M HCl solution was evaluated using weight loss measurements and electrochemical techniques.
Weight Loss Measurements
Mild steel coupons of known dimensions and weight were immersed in 1 M HCl solution with and without different concentrations of DMP-P for a period of 6 hours at 25°C. After the immersion period, the coupons were removed, cleaned, dried, and re-weighed. The corrosion rate (CR) and inhibition efficiency (IE%) were calculated using the following equations:
CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × D × T) IE% = [(CR₀ - CRᵢ) / CR₀] × 100
Where:
-
ΔW is the weight loss in grams
-
A is the area of the coupon in cm²
-
D is the density of mild steel in g/cm³
-
T is the immersion time in hours
-
CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
Table 1: Weight Loss Data for Mild Steel in 1 M HCl with DMP-P
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.152 | 12.5 | - |
| 50 | 0.045 | 3.7 | 70.4 |
| 100 | 0.028 | 2.3 | 81.6 |
| 200 | 0.015 | 1.2 | 90.1 |
| 400 | 0.009 | 0.7 | 94.1 |
Electrochemical Measurements
Electrochemical measurements were carried out in a standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). The potentiodynamic polarization curves were recorded after the open-circuit potential (OCP) was stabilized.
Table 2: Electrochemical Polarization Data for Mild Steel in 1 M HCl with DMP-P
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -485 | 1050 | 75 | 120 | - |
| 50 | -495 | 285 | 72 | 115 | 72.9 |
| 100 | -502 | 152 | 70 | 112 | 85.5 |
| 200 | -510 | 85 | 68 | 108 | 91.9 |
| 400 | -518 | 48 | 65 | 105 | 95.4 |
6. Experimental Workflow and Mechanism of Inhibition
Caption: Overall experimental workflow.
The high inhibition efficiency of DMP-P can be attributed to its strong adsorption on the mild steel surface. The nitrogen and oxygen atoms in the piperazine and phosphonate groups act as active centers for adsorption. The inhibitor molecules form a protective film on the metal surface, which isolates it from the corrosive medium.
Caption: Proposed inhibition mechanism of DMP-P.
The synthesized 2,2-Dimethylpiperazine-based phosphonate (DMP-P) demonstrates excellent corrosion inhibition properties for mild steel in 1 M HCl. The inhibition efficiency increases with the concentration of the inhibitor, reaching over 95% at 400 ppm. Both weight loss and electrochemical studies confirm the effectiveness of DMP-P as a mixed-type corrosion inhibitor. The detailed protocol provided in this application note can be utilized for the synthesis and evaluation of similar piperazine-based corrosion inhibitors.
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperazine and its derivatives are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various pharmaceutical agents.[1][2] This document provides a detailed methodology for the large-scale synthesis of 2,2-Dimethylpiperazine Dihydrochloride, a stable salt form suitable for storage and further synthetic applications. The protocol is based on a multi-step synthesis starting from readily available commercial reagents.
Overall Reaction Scheme
The large-scale synthesis of this compound is a multi-step process that begins with the chlorination of isobutyraldehyde. The resulting 2-chloro-2-methylpropanal undergoes condensation with ethylenediamine to form the cyclic imine, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. This intermediate is then subjected to catalytic hydrogenation to yield 2,2-dimethylpiperazine free base. Finally, the free base is converted to its dihydrochloride salt.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted for large-scale production, focusing on safety, efficiency, and scalability.
Part 1: Synthesis of 2,2-Dimethylpiperazine Free Base
This synthesis is a three-step process starting from isobutyraldehyde.
Step 1: Synthesis of 2-Chloro-2-methylpropanal
-
Reactor Setup: Charge a suitable reactor with sulfuryl chloride (900 kg).
-
Reactant Addition: Cool the reactor to 18-20°C and add isobutyraldehyde (471 kg) over several hours, maintaining the temperature between 20-25°C.[3]
-
Quenching: After the addition is complete, slowly add water (48 L) to the reaction mixture over several hours, ensuring the temperature is maintained between 30-40°C.[3]
-
Solvent Addition: Add toluene (483 L) to the mixture.[3]
-
Depolymerization: Heat the reaction mixture to 50-55°C and maintain this temperature for approximately 1 hour to convert any trimeric or polymeric forms back to the monomeric 2-chloro-2-methylpropanal.[3]
Step 2: Synthesis of 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine
-
Reaction with Ethylenediamine: The solution of 2-chloro-2-methylpropanal in toluene is reacted with ethylenediamine in an organic solvent such as THF at elevated temperatures.[3]
-
Work-up: The resulting imine, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, is obtained as a solution and can be used directly in the next step. An optional re-extraction with an organic solvent like THF may be performed to improve the yield by 5-10%.[3]
Step 3: Synthesis of 2,2-Dimethylpiperazine via Catalytic Hydrogenation
-
Hydrogenation Setup: Dilute the solution of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine with methanol and charge it into a hydrogenation reactor containing a Pd/C catalyst.[3]
-
Reaction Conditions: The hydrogenation is typically carried out at a temperature of 40-80°C and a pressure of 0.2-0.8 MPa.[3]
-
Work-up: After the reaction is complete, remove the hydrogen and filter off the catalyst.
-
Concentration: Concentrate the mixture to yield crude 2,2-dimethylpiperazine.[3]
-
Purification (Optional): The crude 2,2-dimethylpiperazine can be purified by distillation under reduced pressure (0.001-0.0015 MPa) to yield the pure product with a purity of up to 98%.[3]
Part 2: Synthesis of this compound
This protocol describes the conversion of the free base to its dihydrochloride salt.
-
Dissolution: Dissolve the purified 2,2-dimethylpiperazine free base in a suitable solvent such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol). The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the collected solid with a cold, dry solvent (e.g., cold isopropanol or diethyl ether) to remove any excess acid and impurities.
-
Drying: Dry the final product under vacuum to obtain this compound as a stable, crystalline solid.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis.
Table 1: Reactant and Product Quantities for the Synthesis of 2,2-Dimethylpiperazine Free Base
| Step | Starting Material | Reagent/Catalyst | Solvent | Product | Purity |
| 1 | Isobutyraldehyde (471 kg) | Sulfuryl chloride (900 kg) | Toluene (483 L) | 2-Chloro-2-methylpropanal | ~71% (in solution)[3] |
| 2 | 2-Chloro-2-methylpropanal | Ethylenediamine | THF | 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine | - |
| 3 | 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine | H₂, Pd/C | Methanol | 2,2-Dimethylpiperazine | Up to 98% (after distillation)[3] |
Table 2: Reaction Conditions for the Synthesis of 2,2-Dimethylpiperazine Free Base
| Step | Temperature | Pressure | Reaction Time |
| 1 | 20-25°C (addition), 50-55°C (depolymerization) | Atmospheric | Several hours |
| 2 | Elevated Temperature | Atmospheric | - |
| 3 | 40-80°C | 0.2-0.8 MPa | - |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 2,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,2-Dimethylpiperazine Dihydrochloride. The focus is on providing practical and robust methods to achieve high purity of the target compound, which is essential for research, development, and manufacturing of pharmaceuticals and other fine chemicals.
Introduction
This compound is a piperazine derivative used as a building block in organic synthesis. The purity of this reagent is critical for the successful synthesis of downstream products, as impurities can lead to side reactions, lower yields, and complications in the purification of the final compounds. These notes provide standard procedures for the purification of this compound, primarily focusing on recrystallization, along with methods for purity assessment.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides a template for researchers to document their purification results. This structured approach allows for easy comparison of different purification methods and optimization of the process.
Table 1: Purification Data for this compound
| Purification Method | Starting Material Purity (%) | Solvent System | Yield (%) | Purified Product Purity (%) | Analytical Method |
| Single Solvent Recrystallization | e.g., 95 | e.g., Ethanol | e.g., 85 | e.g., 99.5 | e.g., HPLC, GC-MS |
| Solvent/Anti-Solvent Recrystallization | e.g., 95 | e.g., Methanol/Diethyl Ether | e.g., 80 | e.g., 99.7 | e.g., HPLC, GC-MS |
| Column Chromatography | e.g., 90 | e.g., Dichloromethane/Methanol | e.g., 60 | e.g., >99.8 | e.g., HPLC, GC-MS |
Experimental Protocols
The following protocols are based on established methods for the purification of amine hydrochlorides and piperazine derivatives.[1][2] Researchers should adapt these protocols based on the specific nature of the impurities and the scale of the purification.
Protocol 1: Single Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides, polar solvents like ethanol or isopropanol are often suitable.[1]
Materials:
-
Crude this compound
-
Anhydrous Ethanol (or Isopropanol)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to confirm the suitability of ethanol or isopropanol. The ideal solvent should dissolve the compound when hot but lead to crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to boiling using a heating mantle while stirring. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent to maximize the yield.
-
Cooling and Crystallization: Once a clear solution is formed, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This technique is useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), with both solvents being miscible.[1][2]
Materials:
-
Crude this compound
-
Methanol (as the solvent)
-
Diethyl ether (as the anti-solvent)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot methanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add diethyl ether dropwise while stirring. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Clarification: If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate and obtain a clear or slightly hazy solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Filtration: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.
-
Drying: Dry the purified product in a vacuum oven.
Purity Assessment Protocols
Accurate determination of purity is crucial. The following are standard analytical methods for assessing the purity of piperazine derivatives.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., 0.01 M HCl) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best peak shape and separation.
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
Analysis:
-
Inject the sample onto the HPLC system and monitor the chromatogram at a suitable wavelength (e.g., 210 nm). The purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the free base form, GC-MS is a powerful tool for purity assessment. The dihydrochloride salt may need to be converted to the free base prior to analysis.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
Sample Preparation (as free base):
-
Dissolve the dihydrochloride salt in water.
-
Basify the solution with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free base into an organic solvent (e.g., dichloromethane or chloroform).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and carefully evaporate the solvent.
-
Dissolve the resulting free base in a suitable solvent for GC injection.
Analysis:
-
Inject the sample into the GC-MS. The resulting chromatogram will separate the components, and the mass spectrometer will aid in their identification. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are excellent methods for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample and an internal standard of known purity in a deuterated solvent (e.g., D₂O or CD₃OD).
Analysis:
-
Acquire the ¹H NMR spectrum. The purity of the sample can be calculated by comparing the integral of a characteristic peak of the analyte with the integral of a peak from the internal standard. Impurities can often be identified by their characteristic signals.
Visualizations
The following diagrams illustrate the workflows for the purification and analysis of this compound.
Caption: General workflow for single-solvent recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,2-Dimethylpiperazine Dihydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylpiperazine Dihydrochloride. Our goal is to help you overcome common challenges, with a focus on maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low overall yield in the synthesis of 2,2-Dimethylpiperazine free base. What are the potential causes and how can I improve it?
A1: Low yields in the multi-step synthesis of 2,2-Dimethylpiperazine can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete reaction in Step 1 (Chlorination of Isobutyraldehyde): Ensure the reaction temperature is maintained between 18-28°C during the addition of isobutyraldehyde to sulfuryl chloride. After the addition, warming the mixture to 30-35°C can help drive the reaction to completion.
-
Formation of Polymeric/Trimeric Forms: The intermediate 2-chloro-2-methylpropanal can form polymers or trimers. Treating the intermediate with a catalytic amount of an acidic catalyst like sulfuric acid or methanesulfonic acid in toluene at elevated temperatures can break these down to the monomeric form.
-
Losses during Imine Formation (Step 2): The reaction of 2-chloro-2-methylpropanal with ethylenediamine is exothermic. Maintaining the reaction temperature and ensuring efficient extraction of the imine intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, with a suitable organic solvent like THF is crucial. A re-extraction of the aqueous layer may recover an additional 5-10% of the product.
-
Inefficient Catalytic Hydrogenation (Step 3): The choice and amount of catalyst (e.g., Pd/C) are critical. Ensure the catalyst is active and used in the appropriate ratio. The addition of methanol can sometimes reduce the required amount of palladium catalyst.
-
Losses during Purification: Distillation of the crude 2,2-dimethylpiperazine should be performed under reduced pressure to avoid decomposition. Careful control of the boiling point range during fractional distillation is key to obtaining a pure product.
Q2: My final this compound product has a low purity. What are the likely impurities and how can I remove them?
A2: Impurities can be carried over from the synthesis of the free base or introduced during the salt formation.
-
Common Impurities from Synthesis:
-
Unreacted Ethylenediamine (ETAM): Can be present if the hydrogenation step is incomplete or if an excess was used. This can typically be removed by distillation of the free base.
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Solvent Residues: Toluene and methanol are common solvents used in the synthesis. Ensure complete removal of solvents under reduced pressure before proceeding to the salt formation.
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Purification of the Free Base: Fractional distillation of the crude 2,2-dimethylpiperazine is an effective method to remove both lower and higher boiling point impurities.[1]
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Purification of the Dihydrochloride Salt: Recrystallization is the most effective method for purifying the final salt. Suitable solvents include isopropanol or ethanol. Adding a co-solvent like ethyl acetate can sometimes improve crystal formation and purity.
Q3: I am having trouble with the precipitation of this compound. What factors influence the precipitation and how can I optimize it?
A3: The precipitation of the dihydrochloride salt is a critical step for both yield and purity.
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Choice of Solvent: The 2,2-dimethylpiperazine free base should be dissolved in a solvent in which the dihydrochloride salt is poorly soluble. Common choices include isopropanol, ethanol, or diethyl ether.
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Source of HCl: Anhydrous HCl gas or a solution of HCl in a suitable solvent (e.g., isopropanol, diethyl ether) should be used. The use of aqueous HCl can introduce water, which may affect the solubility of the salt and lead to lower yields.
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Stoichiometry of HCl: A slight excess of HCl is often used to ensure complete protonation of both nitrogen atoms. However, a large excess can sometimes lead to the precipitation of impurities.
-
Temperature: Cooling the solution after the addition of HCl can significantly increase the yield of the precipitated salt. An ice bath is commonly used for this purpose.
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Stirring: Vigorous stirring during the addition of HCl and during the cooling phase can promote the formation of smaller, more uniform crystals, which are easier to filter and wash.
Q4: Can I reuse the piperazine dihydrochloride that is sometimes used as a starting material or formed as a byproduct?
A4: Yes, in syntheses where piperazine dihydrochloride is used as a proton source or is recovered, it can often be washed, dried, and reused in subsequent reactions. This can improve the overall cost-effectiveness of the synthesis.
Data Presentation
Table 1: Summary of Synthesis and Purification of 2,2-Dimethylpiperazine and its Salts
| Step | Product | Purity (Typical) | Yield (Typical) | Key Parameters |
| Synthesis | Crude 2,2-Dimethylpiperazine | Variable | ~20% (overall from isobutyraldehyde) | Temperature control, catalyst activity, efficient extraction |
| Purification | Distilled 2,2-Dimethylpiperazine | >98% | ~63% (from crude) | Vacuum pressure, boiling point range |
| Salt Formation | 2,2-Dimethylpiperazine DL-tartrate | High | 43-80% | Temperature, solvent, stoichiometry |
| Salt Formation | This compound | High (after recrystallization) | (Illustrative) 85-95% | Anhydrous conditions, solvent, temperature |
Note: The yield for the dihydrochloride salt is illustrative and based on typical salt formation reactions. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethylpiperazine (Free Base)
This protocol is adapted from patent literature and describes a multi-step synthesis.[1]
-
Step 1: Synthesis of 2-chloro-2-methylpropanal
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Charge a reactor with sulfuryl chloride and cool to 18°C.
-
Slowly add isobutyraldehyde over 2 hours, maintaining the temperature between 18-28°C.
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Warm the reaction mixture to 30-35°C.
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Add water to quench any excess sulfuryl chloride, followed by the addition of toluene.
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-
Step 2: Synthesis of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine
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React the 2-chloro-2-methylpropanal intermediate with ethylenediamine in an organic solvent such as THF at an elevated temperature.
-
After the reaction, allow the layers to separate and collect the organic layer containing the imine intermediate.
-
-
Step 3: Synthesis of 2,2-Dimethylpiperazine
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Dilute the imine intermediate with methanol and subject it to catalytic hydrogenation using a Pd/C catalyst.
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After the reaction is complete, filter off the catalyst and concentrate the mixture to yield crude 2,2-dimethylpiperazine.
-
-
Step 4: Purification of 2,2-Dimethylpiperazine
-
Purify the crude product by vacuum distillation. The main fraction is typically collected at 35-43°C under a pressure of 0.001-0.0015 MPa.[1]
-
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve the purified 2,2-dimethylpiperazine free base in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) with vigorous stirring. The dihydrochloride salt will precipitate as a white solid.
-
Isolation: Continue stirring in the ice bath for a period to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any residual impurities.
-
Drying: Dry the purified this compound under vacuum.
-
Recrystallization (Optional): For higher purity, the dried solid can be recrystallized from a suitable solvent such as ethanol or isopropanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
Technical Support Center: Purification of 2,2-Dimethylpiperazine Dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 2,2-Dimethylpiperazine dihydrochloride. The information is presented in a question-and-answer format to address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts may include mono-substituted precursors or oligomeric materials.[1] Residual solvents can be a significant impurity, especially if the dihydrochloride salt is precipitated from a solvent mixture.
Q2: My 2,2-Dimethylpiperazine free base is an oil. How can I effectively purify it before converting it to the dihydrochloride salt?
A2: If the free base is a thermally stable oil, vacuum distillation can be an effective method for purification. Alternatively, column chromatography on silica gel can be used. However, piperazines, being basic, can interact strongly with acidic silica gel, leading to tailing and potential product loss.[2] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, should be added to the eluent.[2]
Q3: What is the best way to convert the purified 2,2-Dimethylpiperazine free base to its dihydrochloride salt?
A3: A common and effective method is to dissolve the purified free base in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and then add a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise with stirring. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: The choice of solvent is critical for successful recrystallization. Since this compound is a salt, polar protic solvents are often a good starting point. Common solvents for recrystallizing similar hydrochloride salts include ethanol, isopropanol, or methanol/water and acetone/water mixtures.[3] It is recommended to perform small-scale solvent screening to identify a solvent or solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q5: How can I assess the purity of my final this compound product?
A5: Several analytical techniques can be used to determine the purity of your product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantitative purity assessment.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Elemental analysis (CHN) can verify the correct elemental composition of the dihydrochloride salt.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Dihydrochloride Salt | Incomplete precipitation during salt formation. | - Ensure the addition of at least two equivalents of HCl. - Cool the solution in an ice bath to maximize precipitation.[3] - Try adding a less polar co-solvent (anti-solvent) to induce precipitation, but be mindful of precipitating impurities. |
| Product loss during recrystallization. | - Avoid using an excessive amount of solvent for recrystallization. - Ensure slow cooling to allow for proper crystal formation. - Wash the collected crystals with a minimal amount of cold solvent.[3] | |
| Oily or Gummy Dihydrochloride Product | Presence of impurities depressing the melting point. | - The starting free base may not have been pure enough. Consider repurifying the free base by distillation or chromatography.[1][7] |
| Residual solvent. | - Dry the product thoroughly under high vacuum, possibly at a slightly elevated temperature if the compound is stable. | |
| Product is Colored | Presence of colored impurities from the synthesis. | - Treat a solution of the product with activated charcoal before recrystallization.[8] |
| Degradation of the product. | - Avoid excessive heat during purification and drying. Store the product in a cool, dark place. | |
| Broad Peak or Tailing in HPLC/GC Analysis | Interaction of the basic amine with the stationary phase. | - For HPLC, use a mobile phase with a suitable buffer or an ion-pairing reagent. - For GC, derivatization of the amine may be necessary. For basic compounds like piperazines, a column like a DB-624 has been shown to be effective.[5] |
Experimental Protocols
Protocol 1: Purification of 2,2-Dimethylpiperazine Free Base by Vacuum Distillation
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Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
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Distillation : Place the crude 2,2-Dimethylpiperazine oil in the distillation flask.
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Vacuum : Gradually apply vacuum to the system.
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Heating : Gently heat the distillation flask using a heating mantle.
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Collection : Collect the fractions that distill at the expected boiling point of 2,2-Dimethylpiperazine under the applied pressure. A patent suggests a boiling point of 35°C-43°C at 0.001-0.0015 MPa for the pure compound.[1]
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Analysis : Analyze the collected fractions for purity before proceeding to salt formation.
Protocol 2: Conversion to and Recrystallization of this compound
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Dissolution : Dissolve the purified 2,2-Dimethylpiperazine free base in a minimal amount of a suitable solvent, such as isopropanol.
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Acidification : While stirring, slowly add a solution of hydrogen chloride in isopropanol (or another suitable solvent) dropwise. Monitor the pH with pH paper to ensure the solution becomes acidic.
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Precipitation : The dihydrochloride salt should precipitate as a white solid. If precipitation is slow, it can be induced by scratching the inside of the flask or by cooling the mixture in an ice bath.[3]
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Collection : Collect the crude solid by vacuum filtration and wash it with a small amount of cold isopropanol.
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Recrystallization : Transfer the crude solid to a clean flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol or a methanol/water mixture) and heat until the solid dissolves completely.
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Crystallization : Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
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Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly under vacuum.
Visual Guides
Caption: Purification workflow for this compound.
References
- 1. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 6. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 2,2-Dimethylpiperazine Dihydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2,2-Dimethylpiperazine Dihydrochloride.
Troubleshooting Guide
Question: My final product yield is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound can stem from several stages of the process. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Incomplete Reaction in Step 1 (Chlorination of Isobutyraldehyde): The reaction of isobutyraldehyde with a chlorinating agent like sulfuryl chloride is critical.
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Troubleshooting: Ensure the reaction temperature is maintained within the optimal range (e.g., 18°C-28°C) as specified in the protocol. Verify the purity and reactivity of the chlorinating agent. Consider adding a catalytic amount of an acidic catalyst post-reaction to break down any polymeric/trimeric forms of the intermediate, 2-chloro-2-methylpropanal.[1]
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Side Reactions During Imine Formation (Step 2): The reaction between 2-chloro-2-methylpropanal and ethylenediamine to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine is sensitive to reaction conditions.
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Troubleshooting: Maintain the recommended reaction temperature and ensure efficient stirring. Use the correct stoichiometry of reactants to avoid the formation of unwanted byproducts. An extraction with an organic solvent like THF may help recover a significant percentage of the product.[1]
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Inefficient Hydrogenation (Step 3): The catalytic hydrogenation of the imine intermediate is a crucial reduction step.
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Troubleshooting: Check the activity of the Pd/C catalyst. Ensure the hydrogen pressure is adequate and maintained throughout the reaction. The choice of solvent (e.g., methanol) can also influence the reaction efficiency.[1]
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Losses During Workup and Purification: Significant product loss can occur during extraction, distillation, and salt formation.
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Troubleshooting: Optimize the pH during aqueous extractions to ensure the free base is not lost in the aqueous layer. During distillation of the crude 2,2-dimethylpiperazine, ensure the vacuum is stable and the temperature is carefully controlled to prevent product decomposition.[1] When forming the dihydrochloride salt, ensure the stoichiometric amount of HCl is used to prevent the formation of the monosalt or leaving unreacted free base.
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Question: I am observing significant amounts of a disubstituted piperazine byproduct. How can I minimize its formation?
Answer:
The formation of symmetrically disubstituted piperazine derivatives is a common side reaction in piperazine chemistry, especially when alkylating or acylating the piperazine ring.[2] Although the synthesis of 2,2-dimethylpiperazine itself does not involve N-substitution, contamination with reactants from subsequent steps in a larger synthetic route can lead to this issue.
Mitigation Strategies:
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Control Stoichiometry: When using 2,2-dimethylpiperazine as a reactant, carefully control the molar ratio of the electrophile to favor monosubstitution.
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Use of Protecting Groups: For reactions requiring monosubstitution, consider using a protecting group strategy. One of the nitrogen atoms can be protected (e.g., with a Boc group), the substitution reaction performed on the other nitrogen, and then the protecting group can be removed.[2]
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Reaction Conditions: Lowering the reaction temperature and using a less reactive solvent can sometimes favor monosubstitution over disubstitution.
Question: My final product is off-color and shows impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?
Answer:
Off-color products and unexpected NMR signals indicate the presence of impurities. These can arise from starting materials, side reactions, or degradation.
Common Impurities and Purification Methods:
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Unreacted Starting Materials: Residual isobutyraldehyde, ethylenediamine, or intermediates can contaminate the final product.
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Solvent Residues: Incomplete removal of solvents like toluene, methanol, or ethanol used during the synthesis and purification steps is a common issue.[1]
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Byproducts from Side Reactions: As discussed, these can include over-chlorinated species, products of side reactions of the imine intermediate, or disubstituted piperazines from subsequent reaction steps.
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Degradation Products: Piperazines can slowly react with carbon dioxide from the air to form carbamates.[3]
Purification Strategies:
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Distillation: Crude 2,2-dimethylpiperazine free base can be purified by vacuum distillation before conversion to the dihydrochloride salt.[1]
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Recrystallization: The dihydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as isopropanol with the addition of charcoal to remove colored impurities.[4]
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Acid-Base Extraction: An aqueous acid-base workup can help remove non-basic organic impurities.
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Inert Atmosphere: To prevent the formation of carbamates, handle the purified free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible before converting it to the stable dihydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the scale and specific conditions of the synthesis. However, based on documented procedures, a molar yield of around 45% for the formation of a salt from the crude product can be considered a reasonable benchmark.[1] Optimization of each step is crucial for maximizing the overall yield.
Q2: How can I confirm the purity of my this compound?
A2: A combination of analytical techniques should be used to assess the purity:
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NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the desired product and help identify and quantify any organic impurities.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Elemental Analysis: This will determine the percentage of C, H, N, and Cl, which should match the theoretical values for C₆H₁₆Cl₂N₂.
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Melting Point: A sharp melting point range is indicative of high purity.
Q3: Is it possible to reuse the palladium catalyst from the hydrogenation step?
A3: While not explicitly detailed in the provided synthesis, palladium on carbon (Pd/C) catalysts can often be recovered by filtration and potentially reused.[1][4] The activity of the recycled catalyst may be lower, and it may require reactivation. A small-scale test reaction is recommended to assess the efficacy of the reused catalyst before applying it to a larger scale synthesis.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Several hazards are associated with this synthesis:
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Sulfuryl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Ethylenediamine is corrosive and a skin and respiratory sensitizer.
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Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). This step should be carried out with appropriate safety measures and equipment.
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Hydrochloric acid is highly corrosive.
Always consult the Safety Data Sheets (SDS) for all reagents and follow standard laboratory safety procedures.
Quantitative Data Summary
| Parameter | Value/Range | Source | Notes |
| Purity of distilled 2,2-dimethylpiperazine | 98% | [1] | This is the purity of the free base before conversion to the dihydrochloride salt. |
| Molar yield of 2,2-dimethylpiperazine DL-tartrate salt | 43-45% | [1] | This is the yield from the crude free base. The yield for the dihydrochloride salt would be expected to be in a similar range. |
| Common impurities | Traces (<2%) | [2][4] | In related piperazine syntheses, symmetrically disubstituted byproducts are common but can often be minimized to low levels. |
Experimental Protocol: Synthesis of 2,2-Dimethylpiperazine
This protocol is based on a patented synthesis method.[1]
Step 1: Synthesis of 2-chloro-2-methylpropanal
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Charge a reactor with sulfuryl chloride and cool to 18°C.
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Add isobutyraldehyde dropwise over 2 hours, maintaining the temperature between 18°C and 28°C.
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Warm the reaction mixture to 30°C-35°C.
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Add a small amount of water to quench any excess sulfuryl chloride.
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Dilute the intermediate with toluene. An optional treatment with a catalytic amount of an acidic catalyst at elevated temperature can be performed to depolymerize any trimeric forms of the product.
Step 2: Synthesis of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine
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React the 2-chloro-2-methylpropanal intermediate with ethylenediamine in an organic solvent such as THF at an elevated temperature.
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The resulting imine solution is typically used directly in the next step.
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An optional re-extraction of the aqueous phase with the organic solvent can improve the yield.
Step 3: Synthesis of 2,2-dimethylpiperazine
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Dilute the imine solution with methanol.
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Subject the mixture to catalytic hydrogenation using a Pd/C catalyst under hydrogen pressure.
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After the reaction is complete, carefully remove the hydrogen and filter off the catalyst.
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Concentrate the filtrate to yield crude 2,2-dimethylpiperazine.
Step 4: Purification and Salt Formation (Conceptual)
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The crude 2,2-dimethylpiperazine can be purified by vacuum distillation.[1]
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To form the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl).
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The precipitated this compound can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for 2,2-Dimethylpiperazine synthesis.
References
- 1. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
stability issues with 2,2-Dimethylpiperazine dihydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-Dimethylpiperazine Dihydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxidizing agents, temperature, and light. As a dihydrochloride salt of a secondary amine, the compound's stability is intrinsically linked to these conditions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure maximum stability, solutions should be stored in tightly sealed, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Q3: Is this compound susceptible to degradation in aqueous solutions?
A3: While generally stable, piperazine derivatives can undergo degradation in aqueous solutions over time. The primary degradation pathways include oxidation of the piperazine ring and, to a lesser extent, hydrolysis. The rate of degradation is dependent on the specific conditions of the solution.
Q4: How does pH impact the stability of this compound solutions?
A4: The pH of the solution is a critical factor. While piperazine dihydrochloride solutions are reported to be fairly stable in acidic and basic conditions, extreme pH values can potentially accelerate degradation. It is crucial to determine the optimal pH range for your specific application through stability studies. For similar amine salts, stability is often greatest in slightly acidic conditions, while decomposition can increase at pH values above neutral.
Q5: What are the potential degradation products of this compound?
A5: Based on the chemistry of piperazine derivatives, potential degradation products can arise from oxidation. These may include N-oxides and ring-opened byproducts. In the presence of strong oxidizing agents, more extensive degradation can occur.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent experimental results over time. | Degradation of this compound in your stock or working solution. | 1. Prepare fresh solutions for each experiment. 2. Perform a stability study of your compound in the specific buffer and storage conditions you are using (see Experimental Protocol section). 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Store solutions protected from light and at the recommended temperature. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Review your solution preparation and storage procedures to identify potential causes of degradation (e.g., exposure to air, light, high temperatures, incompatible buffer components). 3. Consider preparing solutions in degassed solvents. |
| Discoloration (e.g., yellowing) of the solution. | Potential oxidative degradation or reaction with buffer components. | 1. Immediately discard the discolored solution. 2. Prepare a fresh solution using high-purity solvents and reagents. 3. If the problem persists, investigate the compatibility of your buffer system with the compound. Consider using an alternative buffer. |
Summary of Stability-Influencing Factors
| Factor | General Effect on Stability | Recommendations |
| pH | Can significantly influence degradation rates. Extreme pH values may accelerate hydrolysis or other reactions. | Buffer solutions to a stable pH, ideally in the slightly acidic to neutral range. Conduct a pH stability profile study for your specific experimental conditions. |
| Oxidation | The piperazine ring is susceptible to oxidation, leading to the formation of N-oxides and other degradation products. | Prepare solutions with degassed solvents. Store under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals and incompatible oxidizing agents. |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation. | Store solutions at recommended cool temperatures (2-8°C for short-term, ≤ -20°C for long-term). Avoid prolonged exposure to ambient or elevated temperatures. |
| Light | Exposure to UV or visible light can induce photodegradation. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Conduct experiments under controlled lighting conditions where possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and degradation pathways.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer relevant to your experiments) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 24 hours.
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Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each stress condition.
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Neutralize the acid and base hydrolysis samples before analysis.
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Analyze all samples by a stability-indicating analytical method, such as HPLC-UV/MS (see Protocol 2).
4. Data Interpretation:
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Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
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Use mass spectrometry to propose structures for the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate the parent compound from its potential degradation products, allowing for accurate quantification of stability.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a Mass Spectrometer (MS).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent peak from any degradation products (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: As this compound lacks a strong chromophore, derivatization or detection at a low UV wavelength (e.g., 200-210 nm) may be necessary. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The forced degradation samples (Protocol 1) should be used to demonstrate the specificity of the method.
Visualizations
Caption: A logical workflow for troubleshooting stability issues with this compound solutions.
Caption: Potential degradation pathways for this compound in solution.
improving solubility of 2,2-Dimethylpiperazine dihydrochloride for reactions
Welcome to the technical support center for 2,2-Dimethylpiperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent (e.g., Toluene, THF, DCM)?
A: this compound is a salt. The two hydrochloride components mean that both nitrogen atoms on the piperazine ring are protonated, forming ammonium ions. This ionic character makes the compound highly polar and, therefore, much more soluble in polar solvents like water than in non-polar or moderately polar organic solvents.[1][2][3] The free base form of 2,2-dimethylpiperazine, in contrast, is more soluble in a wider range of organic solvents.[4]
Q2: How does pH affect the solubility of this compound?
A: The pH of the solution is the most critical factor governing the solubility of this compound.
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In acidic conditions (low pH): The compound exists predominantly in its protonated, highly water-soluble dihydrochloride form.
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In basic conditions (high pH): The addition of a base neutralizes the hydrochloride, deprotonating the nitrogen atoms to form the free base. This neutral, less polar form is significantly more soluble in organic solvents.[2][5]
The relationship between the different protonation states is illustrated below.
Q3: Can I improve solubility by adding a base? Which one should I use?
A: Yes, adding a base to neutralize the dihydrochloride salt to its free base form is the most common and effective method to improve solubility in organic solvents for a reaction.[5] The choice of base depends on your reaction's sensitivity to water and the base's reactivity.
| Base Type | Examples | Recommended Solvents | Considerations |
| Inorganic (Anhydrous) | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Toluene, Acetonitrile, DMF, THF | Solid bases, reaction is heterogeneous. Vigorous stirring is required. Can be slower.[6] |
| Inorganic (Aqueous) | Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃) | Biphasic systems (e.g., Toluene/Water, DCM/Water) with a Phase-Transfer Catalyst. | Requires a two-phase system. See Q4 for details on Phase-Transfer Catalysis. |
| Organic (Amine) | Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hunig's Base) | DCM, THF, Toluene, Acetonitrile | Soluble in organic solvents, forming a homogeneous solution.[6] The resulting ammonium salt byproduct (e.g., TEA·HCl) may precipitate or remain in solution. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous.[6] |
Q4: What is Phase-Transfer Catalysis (PTC) and how can it help?
A: Phase-Transfer Catalysis is a powerful technique for reacting substances that are in different, immiscible phases (like an aqueous solution and an organic solution).[7][8] For this application, it allows you to use an inexpensive inorganic base (like NaOH or K₂CO₃) in water to deprotonate the this compound. The free amine is soluble in the organic phase where your reaction occurs. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or benzyltriethylammonium chloride, TEBA), shuttles ions between the two phases to facilitate the reaction.[9][10]
Q5: Can I just heat the mixture to improve solubility?
A: Increasing the temperature will generally increase the solubility of the salt to some extent, but it is often insufficient for achieving the concentrations needed for a reaction in a non-polar organic solvent.[11][12] While gentle heating can be a helpful adjunct, it is not a substitute for pH adjustment when trying to dissolve this salt in organic media. Excessive heat may also degrade your starting materials or products.
Troubleshooting Guide
If you are facing solubility issues, follow this workflow to identify a solution.
Experimental Protocols
Protocol 1: In-Situ Neutralization with an Organic Base (Homogeneous System)
This protocol describes the generation of the free base in an organic solvent for immediate use in a reaction.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., Dichloromethane, THF, Toluene)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel with magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the desired volume of anhydrous organic solvent. The mixture will be a slurry/suspension.
-
Begin stirring the suspension.
-
Slowly add the organic base dropwise. Use at least 2.2 equivalents to ensure complete neutralization of the dihydrochloride.
-
Stir the mixture at room temperature for 30-60 minutes. You should observe the solids dissolving as the free base is formed. The byproduct, DIPEA·HCl or TEA·HCl, may precipitate as a white solid or remain partially dissolved, depending on the solvent.
-
The resulting solution/suspension containing the free 2,2-Dimethylpiperazine is now ready for the addition of other reactants.
Protocol 2: Neutralization Using Phase-Transfer Catalysis (Biphasic System)
This protocol is ideal when using an inexpensive inorganic base and when the reaction is not water-sensitive.
Materials:
-
This compound
-
Organic solvent (e.g., Toluene)
-
Aqueous base solution (e.g., 2M Sodium Hydroxide)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Reaction vessel with vigorous mechanical or magnetic stirring
Procedure:
-
To the reaction vessel, add this compound (1.0 equivalent), the organic solvent, and the other organic-soluble reactants.
-
Add the phase-transfer catalyst. A catalytic amount of 5-10 mol% relative to the substrate is typical.
-
Begin vigorous stirring of the organic mixture.
-
Add the aqueous base solution (at least 2.5 equivalents of base).
-
Continue to stir the biphasic mixture vigorously at the desired reaction temperature. Efficient stirring is crucial to maximize the surface area between the two phases and facilitate transfer by the catalyst.[10]
-
Monitor the reaction for completion by standard methods (TLC, LC-MS, etc.). Upon completion, stop the stirring, and the layers will separate for workup.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting 2,2-Dimethylpiperazine Dihydrochloride Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for reactions involving 2,2-Dimethylpiperazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is not dissolving in the reaction solvent. What is the issue and how can I resolve it?
A1: The dihydrochloride salt of 2,2-dimethylpiperazine is highly polar and ionic, leading to excellent solubility in water but poor solubility in many common organic solvents.[1][2] The primary issue is that the free base form of the piperazine is required for most reactions, such as N-alkylation.
Troubleshooting Steps:
-
Liberate the Free Base: Before starting the reaction, you must neutralize the dihydrochloride with a suitable base to generate the free 2,2-dimethylpiperazine. This is typically done in a separate step or in situ.
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Solvent Selection: The free base is more soluble in organic solvents than its salt form.[1] After neutralization, you can often extract the free base into a less polar solvent. For the reaction itself, polar aprotic solvents like DMF or acetonitrile (MeCN) can be effective.[3][4]
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Temperature: Gently warming the mixture may improve the solubility of both the salt and the free base.[1]
Q2: My N-alkylation or N-acylation reaction is resulting in a low or no yield. What are the common causes?
A2: Low yields in these reactions often stem from incomplete liberation of the free amine, suboptimal reaction conditions, or side reactions.
Troubleshooting Steps:
-
Insufficient Base: Ensure you are using at least two equivalents of base to neutralize the dihydrochloride and an additional equivalent to scavenge the acid generated during the reaction (e.g., HBr from an alkyl bromide). Anhydrous bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are commonly used.[3]
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Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] If the reaction is slow, consider increasing the temperature, but monitor for potential degradation of starting materials or products.
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Poor Reagent Reactivity: Primary alkyl halides (iodides, bromides) are generally the most effective electrophiles for N-alkylation.[5] For acylations, acyl chlorides or anhydrides are standard. If you are using a less reactive electrophile, you may need more forcing conditions (higher temperature, longer reaction time).
-
Catalyst Issues (if applicable): For reactions like Buchwald-Hartwig amination, ensure the catalyst and ligand are not deactivated. Use anhydrous, deoxygenated solvents and maintain an inert atmosphere (Argon or Nitrogen).[3][6]
Q3: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?
A3: This is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[3]
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of the 2,2-dimethylpiperazine free base relative to the alkylating agent. This statistically favors the mono-alkylation product.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the concentration of the electrophile low, reducing the chance of a second alkylation event.[3]
-
Use a Protecting Group: While more synthetically intensive, the most reliable method is to use a mono-protected piperazine derivative. However, this would require starting from a different material than the dihydrochloride.[3]
Q4: I am having difficulty purifying my 2,2-dimethylpiperazine derivative after the reaction. What are some common challenges and solutions?
A4: Purification issues often arise from the basicity of the piperazine nitrogen and the potential for the product to be water-soluble, especially if it forms a salt.
Troubleshooting Steps:
-
Aqueous Workup: During extraction, if your product remains in the aqueous layer, it is likely protonated. Basify the aqueous layer with NaOH or Na₂CO₃ to a pH of 9.5-12 to deprotonate the product, making it more soluble in organic solvents like dichloromethane or ethyl acetate.[3]
-
Silica Gel Chromatography: The basic piperazine nitrogen can interact strongly with acidic silica gel, leading to streaking on TLC plates and low recovery from the column.[7]
-
Deactivate the Silica: Pre-treat the silica gel by preparing your slurry in an eluent containing 1-2% of a basic modifier like triethylamine or ammonia.[7]
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.
-
-
Purification via Salt Formation: If the final product is a stable solid as a salt, you can purify it by precipitation. For example, adding an acid like HCl or tartaric acid to a solution of the crude product can selectively crystallize the desired salt.[8][9]
Data Presentation
Table 1: Solvent Suitability for 2,2-Dimethylpiperazine and its Dihydrochloride Salt
| Solvent Category | Solvent Example | This compound | 2,2-Dimethylpiperazine (Free Base) | Context / Notes |
| Protic | Water | High Solubility | Soluble | Dihydrochloride is highly soluble due to its ionic nature.[1] |
| Alcohols (Methanol, Ethanol) | Soluble[2] | Soluble[1] | Often used for recrystallization of piperazine salts.[2] | |
| Polar Aprotic | DMF, Acetonitrile | Sparingly Soluble | Soluble | Good choices for reaction solvents once the free base is formed.[3] |
| Ethers | THF, Diethyl Ether | Insoluble | Moderately Soluble | Can be used for extractions. |
| Hydrocarbons | Toluene, Hexane | Insoluble | Sparingly Soluble | Often used as reaction solvents for specific applications like Buchwald-Hartwig amination.[6] |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Soluble | Commonly used for extracting the free base after basification.[3] |
Table 2: Typical Reaction Parameters for N-Alkylation of Piperazines
| Parameter | Condition | Rationale | Reference |
| Base | K₂CO₃, Cs₂CO₃, TEA | Neutralizes the dihydrochloride and scavenges acid byproduct. Stronger, anhydrous bases are preferred. | [3] |
| Equivalents of Base | > 2.0 eq. | Must be sufficient to neutralize both HCl molecules from the salt and the acid generated in the reaction. | [3] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally effective at dissolving the free base and reagents. | [3][4] |
| Temperature | 25 °C to 100 °C | Reaction rate is often temperature-dependent. Start at room temperature and heat as necessary. | [3] |
| Electrophile | Alkyl Iodide > Alkyl Bromide | More reactive alkyl halides lead to faster reaction rates. | [5] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Liberation and N-Alkylation of 2,2-Dimethylpiperazine
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF) followed by a powdered, anhydrous base (e.g., K₂CO₃, 2.5 - 3.0 eq.).
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes to allow for the formation of the free base.
-
Addition of Electrophile: Add the alkylating agent (e.g., alkyl bromide, 1.0-1.1 eq. for di-alkylation or <1.0 eq. for mono-alkylation) to the mixture. For selective mono-alkylation, add the electrophile slowly.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and dilute the filtrate with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). If the product is protonated and remains in the aqueous layer, basify with NaOH before re-extracting.[3]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (using a basified eluent) or recrystallization/salt formation.[7][8]
Mandatory Visualizations
Caption: Workflow from the dihydrochloride salt to the final product.
Caption: A decision tree for diagnosing low yield issues.
Caption: Key factors influencing mono- vs. di-alkylation selectivity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
avoiding di-substitution in reactions with 2,2-Dimethylpiperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals to effectively control and prevent di-substitution in reactions involving 2,2-dimethylpiperazine, ensuring the selective formation of mono-substituted products.
Frequently Asked Questions (FAQs)
Q1: Why is di-substitution a common problem when reacting 2,2-dimethylpiperazine?
A1: 2,2-Dimethylpiperazine possesses two secondary amine nitrogens (N1 and N4), both of which are nucleophilic and can react with electrophiles such as alkyl halides or acylating agents. Once the first substitution occurs, the newly formed tertiary amine can still be nucleophilic enough to react a second time, leading to a di-substituted product. This is particularly prevalent if an excess of the electrophile is used or if the reaction conditions do not favor mono-substitution.
Q2: How does the structure of 2,2-dimethylpiperazine influence the selectivity of substitution?
A2: The key structural feature of 2,2-dimethylpiperazine is the presence of two methyl groups on the same carbon atom adjacent to the N1 nitrogen. This creates significant steric hindrance around N1, making it less accessible to incoming electrophiles compared to the N4 nitrogen. Consequently, reactions are generally expected to selectively occur at the N4 position.
Q3: What is the most reliable method to achieve mono-substitution?
A3: The most robust and widely accepted method for ensuring mono-substitution is the use of a protecting group. By temporarily blocking one of the nitrogen atoms, the reaction can be directed to the unprotected nitrogen. The N-Boc (tert-butoxycarbonyl) group is a commonly used protecting group for this purpose due to its ease of introduction and subsequent removal under relatively mild acidic conditions.
Q4: Can mono-substitution be achieved without using protecting groups?
A4: Yes, mono-substitution can be favored by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry Control: Using a molar excess of 2,2-dimethylpiperazine relative to the electrophile increases the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.
-
Slow Addition: Adding the electrophile slowly and in a controlled manner (e.g., dropwise) to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution event on the mono-substituted product.
-
Use of Piperazine Salts: Employing a mono-protonated salt of 2,2-dimethylpiperazine can reduce the nucleophilicity of the second nitrogen, thus hindering di-substitution.
Troubleshooting Guides
Problem: Low Yield of Mono-Substituted Product and Significant Di-Substitution
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a 2-5 fold molar excess of 2,2-dimethylpiperazine relative to the electrophile. |
| Rapid Addition of Electrophile | Add the electrophile dropwise to the reaction mixture over an extended period. |
| High Reaction Temperature | Perform the reaction at a lower temperature to decrease the rate of the second substitution. |
| Inappropriate Solvent | Use a less polar solvent to potentially precipitate the mono-substituted product as a salt, preventing further reaction. |
Problem: Reaction Fails to Proceed or Gives Low Conversion
| Possible Cause | Suggested Solution |
| Insufficient Base Strength | For alkylations, use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). |
| Poor Solubility of Reagents | Choose a solvent that dissolves all reactants. DMF or DMSO can be suitable for less soluble compounds. |
| Low Reactivity of Electrophile | Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a chloride) or increasing the reaction temperature cautiously. |
| Inactivated Reagents | Ensure all reagents are pure and anhydrous, as moisture can quench bases and some electrophiles. |
Data Summary
The following table summarizes the expected outcomes and conditions for achieving mono-substitution of 2,2-dimethylpiperazine based on general principles of organic chemistry.
| Method | Key Parameters | Expected Selectivity (Mono:Di) | Typical Yield of Mono-product | Notes |
| Protecting Group Strategy (N-Boc) | 1. Boc protection, 2. Substitution, 3. Deprotection | High (>95:5) | Good to Excellent (70-95%) | Most reliable method for clean mono-substitution. |
| Stoichiometry Control | 2-5 equivalents of 2,2-dimethylpiperazine | Moderate to Good (70:30 to 90:10) | Moderate (40-70%) | Requires careful separation of excess starting material. |
| Slow Addition of Electrophile | Dropwise addition over 1-2 hours | Moderate (60:40 to 80:20) | Moderate (50-75%) | Can be combined with stoichiometry control for better results. |
| Use of a Mono-Salt | Use of 2,2-dimethylpiperazine·HCl | Moderate | Variable | The reduced nucleophilicity might require harsher reaction conditions. |
Experimental Protocols
Protocol 1: Mono-N-Alkylation using a Protecting Group
Step 1: N-Boc Protection of 2,2-Dimethylpiperazine
-
Dissolve 2,2-dimethylpiperazine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like triethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the N-Boc-2,2-dimethylpiperazine by column chromatography.
Step 2: N-Alkylation of N-Boc-2,2-dimethylpiperazine
-
Dissolve N-Boc-2,2-dimethylpiperazine (1 eq.) in an appropriate solvent (e.g., acetonitrile, DMF).
-
Add a base such as potassium carbonate (1.5 eq.).
-
Add the alkyl halide (1.1 eq.) and heat the reaction mixture as required (e.g., 60-80 °C).
-
Monitor the reaction progress.
-
After completion, filter the solid base and concentrate the solvent. Purify the product by chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-alkylated, N'-Boc protected product in a solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Evaporate the solvent and excess acid. The product is obtained as the corresponding salt.
Protocol 2: Selective Mono-N-Acylation via Stoichiometry Control
-
Dissolve 2,2-dimethylpiperazine (3 eq.) in a suitable aprotic solvent (e.g., DCM, THF) and cool to 0 °C in an ice bath.
-
Add a non-nucleophilic base like triethylamine (1.5 eq.).
-
Dissolve the acyl chloride or anhydride (1 eq.) in the same solvent.
-
Add the acylating agent solution dropwise to the cooled piperazine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the mono-acylated product from the excess starting material and di-acylated byproduct by column chromatography or crystallization.
Visualizations
Caption: Reaction pathways for the substitution of 2,2-dimethylpiperazine.
Caption: A workflow for troubleshooting excessive di-substitution.
Technical Support Center: Purification of 2,2-Dimethylpiperazine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,2-Dimethylpiperazine Dihydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. In the synthesis of piperazine derivatives, symmetrically disubstituted piperazines can be a common byproduct.[1] Depending on the synthetic route, isomers such as cis- and trans-2,5-dimethylpiperazine could also be present if the synthesis is not specific for the 2,2-dimethyl isomer.[2][3]
Q2: What is the recommended method for purifying crude this compound?
A2: The most common and effective method for purifying this compound is recrystallization. This technique is ideal for removing solid impurities and obtaining a product with high purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: As a dihydrochloride salt, this compound is highly soluble in water and other polar solvents.[4][5] Suitable recrystallization solvents include:
-
Isopropyl Alcohol: Often used for the recrystallization of piperazine salts, sometimes with the addition of activated charcoal to remove colored impurities.[1]
-
Ethanol or Methanol: These polar solvents are also good candidates for recrystallizing piperazine salts.[4]
-
Mixed Solvent Systems: A mixture of a good solvent (like water or a lower alcohol) and an anti-solvent can be effective if single-solvent recrystallization is not optimal.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: If your final product is an oil, it may indicate the presence of impurities or residual solvent. It could also be the free base form of 2,2-Dimethylpiperazine. Ensure all solvent has been removed under vacuum. If the product is still an oil, consider converting it to the dihydrochloride salt by dissolving it in a suitable solvent and treating it with hydrochloric acid. If it is already the salt, a different recrystallization solvent system or further purification by another method may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Solution cooled too quickly, trapping impurities. - Insufficient washing of crystals. | - Screen a variety of polar solvents (e.g., ethanol, isopropanol, methanol) or mixed solvent systems to find the optimal one. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| Product Fails to Crystallize | - Solution is not saturated. - Presence of significant impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Try adding an anti-solvent dropwise to the solution to induce precipitation. - Perform a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization. |
| Colored Impurities in Final Product | - Presence of colored byproducts from the reaction. | - Add a small amount of activated charcoal to the hot solution during recrystallization and filter it out before cooling.[1] |
| Low Yield of Purified Product | - Product is too soluble in the chosen recrystallization solvent at low temperatures. - Too much solvent was used for recrystallization. - Loss of product during filtration and washing. | - Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product. - Minimize the amount of cold solvent used for washing the crystals. |
Data Presentation
Qualitative Solubility of Piperazine Salts
| Solvent | Solubility | Notes |
| Water | Highly Soluble | Solubility generally increases with temperature.[4][7] |
| Methanol | Soluble | A good candidate for recrystallization.[4] |
| Ethanol | Soluble | Another suitable solvent for recrystallization.[4] |
| Isopropyl Alcohol | Soluble | Has been successfully used for recrystallizing piperazine derivatives.[1] |
| Acetone | Sparingly Soluble | Can be used as an anti-solvent in a mixed solvent system. |
| Diethyl Ether | Insoluble | Piperazine and its salts are generally poorly soluble in non-polar ethers.[6] |
| Hexanes | Insoluble | Useful as an anti-solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol describes a general method for the purification of this compound by recrystallization from a single solvent.
-
Solvent Selection: On a small scale, test the solubility of the crude product in various polar solvents (e.g., ethanol, isopropanol, methanol) to identify a suitable one where the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid particles.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Logical Workflow for Purification
Caption: A logical workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopicity of 2,2-Dimethylpiperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of 2,2-Dimethylpiperazine dihydrochloride. Adherence to these protocols is crucial for ensuring experimental accuracy, compound stability, and safety.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For this compound, this can lead to several issues, including:
-
Physical Changes: The powder may clump or cake, making it difficult to handle and weigh accurately. In extreme cases, it can deliquesce, or dissolve in the absorbed water.[1][2][3]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a decrease in the compound's potency.[3][4]
-
Inaccurate Measurements: The absorption of water will increase the weight of the compound, leading to significant errors in concentration calculations for solutions.[5][6]
Q2: How should I store this compound to minimize moisture absorption?
A2: Proper storage is the first line of defense against hygroscopicity. We recommend the following:
-
Airtight Containers: Always store the compound in a tightly sealed, airtight container. Glass jars with tight-fitting lids or high-quality plastic containers are suitable options.[1]
-
Cool, Dry Environment: Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1]
-
Desiccator: For optimal protection, especially for long-term storage or after opening the original packaging, place the container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[2][7]
Q3: What is the best way to handle the compound during an experiment to avoid moisture uptake?
A3: Minimize the compound's exposure to the ambient atmosphere.
-
Work Quickly: When weighing or transferring the compound, do so as quickly and efficiently as possible.[1]
-
Controlled Environment: If possible, handle the compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[8][9]
-
Small Quantities: If you need to use the compound frequently, consider aliquoting it into smaller, single-use vials to avoid repeatedly exposing the entire stock to the atmosphere.[10]
Q4: My this compound has formed clumps. Can I still use it?
A4: Clumping is a sign of moisture absorption. While you may be able to break up the clumps with a spatula, the water content of the compound is no longer known, which will affect the accuracy of your experiments.[1] For applications requiring high precision, it is recommended to use a fresh, unclumped lot of the compound. If this is not possible, you may need to dry the material, but be aware that this could potentially affect its stability.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent weighing results (mass keeps increasing) | The compound is actively absorbing moisture from the air during weighing.[5][6] | Weigh the compound in a low-humidity environment (e.g., glove box). Use a weighing vessel with a narrow opening or a cap. Work quickly to minimize exposure time. |
| The powder has become sticky or turned into a paste. | The compound has absorbed a significant amount of moisture and is deliquescing. | The compound is likely unusable for quantitative applications. It should be properly disposed of. Review your storage and handling procedures to prevent this from happening with new stock. |
| Unexpected experimental results (e.g., lower than expected yield, side reactions) | The absorbed water may be interfering with the reaction or has caused degradation of the starting material.[3][4] | Use a fresh, properly stored vial of the compound. Consider drying the solvent and other reagents used in the experiment. |
| Difficulty in transferring the powder from the container. | The powder has caked or clumped due to moisture absorption.[3] | Use a clean, dry spatula to gently break up the clumps inside the container. For future use, ensure the container is sealed tightly and stored in a desiccator. |
Quantitative Data
Due to the lack of publicly available hygroscopicity data specifically for this compound, the following table provides representative data for a generic, highly hygroscopic pharmaceutical salt to illustrate the potential for water uptake at different relative humidity (RH) levels.
| Relative Humidity (RH) | Water Uptake (% of initial weight) | Physical Appearance |
| 20% | < 0.1% | Free-flowing powder |
| 40% | 0.5 - 1.0% | Free-flowing powder |
| 60% | 2.0 - 5.0% | Powder may start to become cohesive |
| 80% | > 10% | Significant clumping, potential for deliquescence |
Disclaimer: This data is for illustrative purposes only and may not accurately reflect the behavior of this compound.
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Compound
-
Preparation:
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
If available, use a glove box with a controlled, low-humidity atmosphere.
-
Place a container of fresh desiccant inside the balance chamber to minimize local humidity.[9]
-
Have all necessary equipment (spatulas, weighing paper/boat, receiving vessel) clean, dry, and ready.
-
-
Procedure:
-
Record the tare weight of your receiving vessel.
-
Remove the this compound container from the desiccator.
-
Open the container and quickly transfer the approximate amount of compound needed to the weighing vessel.
-
Immediately and tightly seal the stock container and return it to the desiccator.
-
Record the weight of the transferred compound as quickly as possible. Be aware that the weight may slowly increase as it absorbs moisture.[6]
-
Promptly proceed with your experimental step (e.g., dissolving the compound).
-
Protocol 2: Drying a Hygroscopic Compound
Note: This procedure should only be performed if you have evidence that it will not cause thermal degradation of this compound. Consult the product's technical data sheet or perform a small-scale test first.
-
Preparation:
-
Preheat a vacuum oven to a temperature appropriate for the compound's stability (if unknown, a conservative temperature of 40-50°C is a starting point).
-
Place the clumped compound in a shallow, clean, and dry glass dish.
-
-
Procedure:
-
Place the dish in the vacuum oven.
-
Apply a vacuum to the oven.
-
Dry the compound for a predetermined amount of time (e.g., 4-16 hours).
-
To stop the drying process, first, release the vacuum with a dry, inert gas like nitrogen.
-
Immediately transfer the hot dish to a desiccator to cool down to room temperature before weighing.[9]
-
Visualizations
Caption: Best practices workflow for handling hygroscopic compounds.
Caption: Decision tree for troubleshooting common hygroscopicity problems.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. solids-solutions.com [solids-solutions.com]
- 4. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2,2-Dimethylpiperazine
Disclaimer: The following information is primarily based on studies of catalyst poisoning by analogous nitrogen-containing heterocycles, such as piperidine and other piperazine derivatives. While directly applicable data for 2,2-Dimethylpiperazine is limited in publicly available literature, the principles and troubleshooting steps outlined below are expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern in reactions with 2,2-Dimethylpiperazine?
A1: Catalyst poisoning is the deactivation of a catalyst's function due to the strong chemical bonding of a substance to its active sites.[1] In reactions involving 2,2-Dimethylpiperazine, the nitrogen atoms in the piperazine ring possess lone pairs of electrons that can strongly adsorb to the surface of metal catalysts.[2] This blocks the active sites that are necessary for the desired chemical reaction to proceed, leading to a decrease in reaction efficiency or complete failure of the reaction.[3] This deactivation can be temporary (reversible) or permanent (irreversible), potentially requiring costly catalyst replacement.[2]
Q2: Which catalysts are most likely to be poisoned by 2,2-Dimethylpiperazine?
A2: Catalysts commonly used in hydrogenation and cross-coupling reactions are particularly susceptible to poisoning by nitrogen-containing compounds like 2,2-Dimethylpiperazine. These include:
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are highly susceptible to poisoning by the nitrogen atoms in the piperazine ring.[2]
-
Nickel Catalysts: Both Raney Nickel and supported nickel catalysts are also known to be poisoned by nitrogen-containing organic compounds.[4]
Q3: What are the typical signs of catalyst poisoning in my experiment involving 2,2-Dimethylpiperazine?
A3: The primary symptoms of catalyst poisoning to look out for in your reaction include:
-
Reduced Reaction Rate: A noticeable slowing down of the reaction compared to previous runs or literature data.[2]
-
Incomplete Conversion: The reaction stops before all the starting material has been consumed, even after extending the reaction time.[2]
-
Changes in Selectivity: An increase in the formation of unwanted byproducts.[2]
-
Need for Harsher Conditions: You may find it necessary to increase temperature or pressure to achieve the desired conversion, which can be an indication of a less active catalyst.
Troubleshooting Guides
Guide 1: Slow or Stalled Hydrogenation Reaction
Problem: Your hydrogenation reaction involving 2,2-Dimethylpiperazine is proceeding very slowly or has stopped completely.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning by 2,2-Dimethylpiperazine | The nitrogen atoms in 2,2-Dimethylpiperazine are strongly adsorbing to the catalyst's active sites. Solution 1: Amine Group Protection: Consider temporarily protecting the amine groups of 2,2-Dimethylpiperazine with a suitable protecting group (e.g., Boc, Cbz) that can be removed after the reaction. Solution 2: Increase Catalyst Loading: A higher amount of catalyst can sometimes compensate for the poisoned sites, although this is a less economical solution.[2] |
| Poor Quality Catalyst | The catalyst may be old, have been stored improperly, or is from a low-quality batch. Solution: Use a fresh batch of catalyst from a trusted supplier. |
| Insufficient Hydrogen Pressure | The pressure of hydrogen may not be adequate for the reaction to proceed efficiently. Solution: Consult literature for the optimal hydrogen pressure for your specific reaction and ensure your equipment is maintaining that pressure. |
Guide 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Problem: You are observing a low yield in a cross-coupling reaction where 2,2-Dimethylpiperazine is used as a ligand or reactant.
| Possible Cause | Troubleshooting Step |
| Ligand Poisoning/Deactivation | The 2,2-Dimethylpiperazine is coordinating too strongly with the palladium center, inhibiting the catalytic cycle. Solution 1: Ligand Screening: Experiment with different, often bulkier, electron-rich ligands that may be more stable in the presence of the piperazine derivative.[2] Solution 2: Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can sometimes lead to more consistent results.[2] |
| Incompatible Base | The base being used may not be optimal for your specific substrate and catalyst system. Solution: Perform a screen of different bases to identify the most effective one for your reaction. |
| Impure Reagents or Solvents | Your starting materials or solvents may contain impurities that are poisoning the catalyst. Solution: Ensure all your reagents and solvents are of high purity and are properly dried and degassed.[5] |
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of a related compound, piperidine, on the performance of a palladium catalyst in a hydrogenation reaction. This data is illustrative of the potential effects of 2,2-Dimethylpiperazine.
| Poison Concentration (mol%) | Initial Reaction Rate (% of unpoisoned) | Final Conversion (%) |
| 0 | 100 | >99 |
| 1 | 65 | 80 |
| 5 | 20 | 45 |
| 10 | <5 | <10 |
Data is hypothetical and for illustrative purposes, based on general trends observed for amine poisoning of palladium catalysts.
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via Reaction Kinetics
Objective: To quantify the rate of catalyst deactivation during a reaction involving 2,2-Dimethylpiperazine.
Methodology:
-
Set up the reaction in a vessel that allows for periodic sampling.
-
Charge the reactor with the solvent, substrate, and 2,2-Dimethylpiperazine.
-
Add the catalyst to initiate the reaction.
-
Immediately take the first sample (time = 0).
-
Take samples at regular intervals throughout the course of the reaction.
-
Analyze the samples using a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of the starting material.
-
Plot the concentration of the starting material versus time.
-
The initial reaction rate can be calculated from the slope of the curve at the beginning of the reaction. A decrease in the slope over time is indicative of catalyst deactivation.[2]
Protocol 2: Catalyst Regeneration (Chemical Washing)
Objective: To attempt the regeneration of a catalyst poisoned by 2,2-Dimethylpiperazine.
Methodology:
-
After the reaction, carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst with a solvent that does not dissolve the catalyst support but can help remove adsorbed species (e.g., methanol, followed by diethyl ether).
-
To remove strongly bound amines, wash the catalyst with a dilute acidic solution (e.g., 0.1 M HCl in methanol). Caution: This step should be performed with care as it can also damage the catalyst.
-
Thoroughly wash the catalyst with deionized water to remove any residual acid, followed by a final wash with ethanol.
-
Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours before attempting to reuse it.
Visualizations
Caption: A flowchart for troubleshooting catalyst deactivation.
Caption: The mechanism of active site blocking by 2,2-Dimethylpiperazine.
References
Technical Support Center: Production of 2,2-Dimethylpiperazine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,2-Dimethylpiperazine Dihydrochloride. The information is presented in a question-and-answer format to address specific challenges that may be encountered during process development and scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route involving the reduction of an intermediate, 3,3-Dimethylpiperazin-2-one.
Issue 1: Low Yield in the Synthesis of 3,3-Dimethylpiperazin-2-one
Q1: We are experiencing a low yield during the cyclization reaction to form 3,3-Dimethylpiperazin-2-one from ethylenediamine and an activated isobutyric acid derivative. What are the potential causes and how can we improve the yield?
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS). Consider a modest increase in reaction temperature or extending the reaction time.
-
Side Reactions: The formation of polymeric byproducts or alternative cyclization products can reduce the yield of the desired piperazinone. Ensure slow and controlled addition of reagents to manage the reaction exotherm. The choice of solvent and base is also critical; screen different options to minimize side product formation.
-
Suboptimal Work-up and Isolation: The product may be lost during the work-up and isolation steps. Review the extraction and crystallization procedures to ensure they are optimized for this specific compound. Check the pH during aqueous washes to prevent the product from partitioning into the wrong phase.
Issue 2: Incomplete Reduction of 3,3-Dimethylpiperazin-2-one
Q2: The reduction of 3,3-Dimethylpiperazin-2-one to 2,2-Dimethylpiperazine is sluggish and does not go to completion. How can we drive this reaction forward?
Potential Causes & Solutions:
-
Catalyst Deactivation: If using a heterogeneous catalyst (e.g., Raney Nickel, Palladium on carbon), it may be deactivated by impurities in the starting material or solvent. Ensure the purity of the 3,3-Dimethylpiperazin-2-one and use high-purity, anhydrous solvents.
-
Insufficient Hydrogen Pressure: For catalytic hydrogenations, the pressure may be too low for the reaction to proceed efficiently at scale. While respecting the safety limits of the equipment, a moderate increase in hydrogen pressure can significantly improve the reaction rate.
-
Choice of Reducing Agent: If using a chemical reducing agent (e.g., Lithium Aluminum Hydride, Sodium Borohydride with an additive), it may not be potent enough or may be consumed by side reactions. Consider alternative, more powerful reducing agents or different solvent systems. Ensure the stoichiometry of the reducing agent is appropriate.
Issue 3: Poor Quality of this compound Salt
Q3: The isolated this compound is off-color and has a broad melting point, indicating impurities. What are the likely impurities and how can we improve the purity?
Potential Causes & Solutions:
-
Residual Starting Material or Intermediates: Incomplete reaction or reduction will lead to the presence of starting materials in the final product. Implement in-process controls to ensure each reaction step goes to completion before proceeding.
-
Over-reduction Byproducts: In some cases, aggressive reduction conditions can lead to the formation of ring-opened or other degradation products. Optimize the reduction conditions (temperature, pressure, reaction time) to be as mild as possible while still achieving full conversion.
-
Improper Crystallization: The crystallization process for the dihydrochloride salt may not be effectively removing impurities. A systematic crystallization study is recommended. Key parameters to investigate include:
-
Solvent System: Screen a variety of single and mixed solvent systems.
-
Cooling Profile: A slow, controlled cooling profile is often crucial for forming pure, well-defined crystals. Crash cooling should be avoided.
-
Seeding: The use of seed crystals of high-purity material can promote the crystallization of the desired polymorph and improve overall purity.
-
Frequently Asked Questions (FAQs)
Q4: What is a plausible and scalable synthetic route for this compound?
A common and scalable approach for gem-disubstituted piperazines involves a two-step process:
-
Formation of a piperazinone intermediate: Cyclization of ethylenediamine with a suitable derivative of isobutyric acid (e.g., an ester or acid chloride) to form 3,3-Dimethylpiperazin-2-one.
-
Reduction of the piperazinone: The amide functionality of 3,3-Dimethylpiperazin-2-one is then reduced to the corresponding amine, 2,2-Dimethylpiperazine.
-
Salt Formation: The free base is then treated with hydrochloric acid to form the stable dihydrochloride salt.
Q5: What are the primary safety concerns when handling ethylenediamine at a larger scale?
Ethylenediamine is a corrosive and flammable liquid with an ammonia-like odor.[1][2] Key safety considerations include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[3][4]
-
Ventilation: All handling should be done in a well-ventilated area or in a fume hood to avoid inhalation of vapors.[3][5]
-
Exothermic Reactions: Reactions involving ethylenediamine can be highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
-
Material Compatibility: Ensure all equipment is compatible with basic amines to avoid corrosion.
Q6: How can we monitor the progress of the reduction of 3,3-Dimethylpiperazin-2-one?
Several analytical techniques can be employed for in-process monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts.
-
Hydrogen Uptake: In catalytic hydrogenations, monitoring the rate of hydrogen consumption can provide a real-time indication of the reaction progress.
Data Presentation
Table 1: Illustrative Yield and Purity Data at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| 3,3-Dimethylpiperazin-2-one Synthesis | ||
| Yield | 85% | 78% |
| Purity (by HPLC) | 98.5% | 97.0% |
| Reduction to 2,2-Dimethylpiperazine | ||
| Yield | 92% | 88% |
| Purity (by GC) | 99.0% | 98.2% |
| This compound | ||
| Overall Yield | 75% | 65% |
| Final Purity (by HPLC) | >99.5% | >99.5% |
Note: The data in this table is illustrative and intended to represent typical trends observed during scale-up. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylpiperazin-2-one (Illustrative)
-
To a cooled (0-5 °C) solution of ethylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), slowly add a solution of ethyl 2-bromoisobutyrate (1.05 eq).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the formation of the intermediate ester.
-
Upon completion, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) and heat the mixture to reflux to effect cyclization.
-
Monitor the cyclization by HPLC or GC.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield 3,3-Dimethylpiperazin-2-one.
Protocol 2: Reduction of 3,3-Dimethylpiperazin-2-one (Illustrative)
-
In a suitable high-pressure reactor, charge a slurry of 3,3-Dimethylpiperazin-2-one (1.0 eq) and a Raney Nickel catalyst (5-10 wt%) in an appropriate solvent (e.g., methanol or ethanol).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (HPLC or GC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,2-Dimethylpiperazine.
Protocol 3: Formation of this compound (Illustrative)
-
Dissolve the crude 2,2-Dimethylpiperazine free base in a suitable solvent (e.g., isopropanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.0-2.2 eq) in the same solvent, maintaining the temperature below 20 °C.
-
Stir the resulting slurry at low temperature for 1-2 hours to complete the crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold solvent.
-
Dry the product under vacuum to a constant weight to yield this compound.
Visualizations
Caption: A schematic of the synthetic route to this compound.
Caption: Troubleshooting workflow for low yield in the reduction of 3,3-Dimethylpiperazin-2-one.
Caption: Logical relationships in potential impurity formation and mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved The following reaction starts from acetone and | Chegg.com [chegg.com]
- 5. Solved The following reaction starts from acetone and | Chegg.com [chegg.com]
Validation & Comparative
A Comparative Guide to 2,2-Dimethylpiperazine and 2,5-Dimethylpiperazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, piperazine and its derivatives are fundamental building blocks. Among these, dimethylpiperazine isomers, specifically 2,2-dimethylpiperazine and 2,5-dimethylpiperazine, offer distinct structural and stereochemical properties that significantly influence their application in organic synthesis. This guide provides an objective comparison of these two isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal building block for their synthetic strategies.
Physicochemical and Stereochemical Properties
The primary distinction between 2,2-dimethylpiperazine and 2,5-dimethylpiperazine lies in the substitution pattern of the methyl groups on the piperazine ring. In 2,2-dimethylpiperazine, the two methyl groups are attached to the same carbon atom (gem-dimethyl), rendering the molecule achiral. In contrast, 2,5-dimethylpiperazine has methyl groups on two different carbon atoms, which gives rise to cis and trans diastereomers, both of which are chiral. This fundamental structural difference has profound implications for their reactivity, steric hindrance, and utility in stereoselective synthesis.
Table 1: Physicochemical Properties of 2,2-Dimethylpiperazine and 2,5-Dimethylpiperazine
| Property | 2,2-Dimethylpiperazine | 2,5-Dimethylpiperazine (mixture of isomers) |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol |
| Appearance | Low melting solid | Colorless to pale yellow liquid or solid |
| Boiling Point | ~162-165 °C | ~162 °C |
| pKa (predicted/measured) | pKa of N-Boc derivative: 8.53 (predicted) | pKa1: ~5.35, pKa2: ~9.73 (for 2-methylpiperazine)[1]; pKa: 9.66 (for trans isomer)[2] |
| Chirality | Achiral | Chiral (exists as cis and trans diastereomers) |
Synthesis of Dimethylpiperazine Isomers
The synthetic routes to 2,2-dimethylpiperazine and 2,5-dimethylpiperazine differ significantly, reflecting their distinct molecular structures.
Synthesis of 2,2-Dimethylpiperazine
A common route to 2,2-dimethylpiperazine involves a multi-step process starting from isobutyraldehyde.
Experimental Protocol: Synthesis of 2,2-Dimethylpiperazine
Step 1: Chlorination of Isobutyraldehyde
-
A reactor is charged with sulfuryl chloride and cooled to 18°C.
-
Isobutyraldehyde is added over 2 hours, maintaining the temperature between 18°C and 28°C.
-
The reaction mixture is then warmed to 30-35°C, and water is added, followed by toluene.
Step 2: Reductive Amination
-
The resulting 2-chloro-2-methylpropanal is then subjected to reductive amination to form the piperazine ring.
Step 3: Purification
-
The crude 2,2-dimethylpiperazine is purified by distillation under reduced pressure.
This process provides 2,2-dimethylpiperazine with a purity of over 98%.
Synthesis of 2,5-Dimethylpiperazine
2,5-Dimethylpiperazine is commonly synthesized via the cyclization of 2-aminopropanol-1 (isopropanolamine). This method typically yields a mixture of cis and trans isomers.
Experimental Protocol: Synthesis of 2,5-Dimethylpiperazine via Cyclization of Isopropanolamine
-
Reactants: 2-aminopropanol-1 (isopropanolamine)
-
Catalyst: Raney Nickel
-
Reaction Conditions:
-
Procedure: A mixture of isopropanolamine and Raney nickel catalyst is heated under hydrogen pressure in an autoclave.
-
Work-up: After the reaction, the catalyst is filtered off, and the product is isolated and purified by distillation.
-
Yield: This method can achieve a yield of approximately 64.5% of mixed isomers.[3]
The ratio of cis to trans isomers can be influenced by the reaction temperature.
Comparative Performance in Synthesis
The structural differences between 2,2-dimethylpiperazine and 2,5-dimethylpiperazine dictate their performance and applications in organic synthesis.
Steric Hindrance and Nucleophilicity
The gem-dimethyl group in 2,2-dimethylpiperazine creates significant steric hindrance around one of the nitrogen atoms. This can be advantageous in certain reactions where regioselectivity is desired, as the less hindered nitrogen will preferentially react. However, this steric bulk can also reduce the overall nucleophilicity of the molecule compared to less substituted piperazines.
2,5-Dimethylpiperazine , on the other hand, has methyl groups at the 2 and 5 positions. The steric hindrance is distributed across the ring. The trans isomer, with its diequatorial methyl groups in the preferred chair conformation, presents a more rigid and defined steric environment.[4] This well-defined stereochemistry is crucial for its application as a chiral auxiliary. The nucleophilicity of the nitrogen atoms in 2,5-dimethylpiperazine is generally less hindered than the gem-dimethylated nitrogen in the 2,2-isomer, making it a more versatile nucleophile in many contexts.
Basicity
Applications in Drug Discovery and Development
Both isomers serve as valuable scaffolds in the synthesis of active pharmaceutical ingredients (APIs).
2,2-Dimethylpiperazine is utilized as a building block in the development of various pharmaceuticals, including anti-anxiety and antidepressant medications.[6] Its gem-dimethyl motif can impart specific conformational constraints and lipophilicity to the final drug molecule.
2,5-Dimethylpiperazine , particularly its enantiomerically pure forms, is a cornerstone in asymmetric synthesis.[7] It is widely employed as a chiral auxiliary to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure drugs.[8] The piperazine scaffold is present in numerous marketed drugs, including antidepressants, antipsychotics, and anticancer agents.[9][10]
Table 2: Applications of Dimethylpiperazine Isomers in Synthesis
| Application | 2,2-Dimethylpiperazine | 2,5-Dimethylpiperazine |
| Role in Synthesis | Achiral building block, sterically hindered nucleophile/base. | Chiral auxiliary, stereodirecting group, building block for chiral ligands. |
| Key Advantages | Introduces a quaternary center, provides steric bulk for regiocontrol. | Enables asymmetric synthesis, provides well-defined stereochemical control. |
| Example Applications | Synthesis of CNS agents, agrochemicals, and polymers.[6] | Asymmetric alkylations, aldol reactions, synthesis of chiral catalysts and pharmaceuticals.[8][11] |
Visualization of Synthetic Workflows
To further illustrate the synthetic utility of these isomers, the following diagrams depict generalized experimental workflows.
Caption: Workflow for the synthesis of 2,2-dimethylpiperazine.
Caption: Workflow for the synthesis of 2,5-dimethylpiperazine.
Caption: Logical flow for using trans-2,5-dimethylpiperazine as a chiral auxiliary.
Conclusion
The choice between 2,2-dimethylpiperazine and 2,5-dimethylpiperazine in a synthetic campaign is dictated by the specific requirements of the target molecule. For applications where an achiral, sterically hindered building block is needed to introduce a gem-dimethyl motif or to control regioselectivity, 2,2-dimethylpiperazine is a suitable choice. Conversely, when the synthesis demands stereochemical control and the introduction of chirality, 2,5-dimethylpiperazine , particularly in its enantiomerically pure trans form, serves as an invaluable chiral auxiliary and building block. A thorough understanding of their distinct properties is paramount for the rational design and successful execution of complex synthetic routes in modern drug discovery and development.
References
- 1. uregina.ca [uregina.ca]
- 2. N,N'-Dimethylpiperazine | 106-58-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-BOC-2,2-DIMETHYL-PIPERAZINE CAS#: 674792-07-5 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,2-Dimethylpiperazine and Piperazine
In the landscape of medicinal chemistry and drug development, piperazine and its derivatives are ubiquitous scaffolds, prized for their ability to impart favorable pharmacokinetic properties to drug candidates.[1] Among these derivatives, 2,2-dimethylpiperazine presents a unique structural modification—a gem-dimethyl group adjacent to one of the nitrogen atoms. This guide offers an objective, data-driven comparison of the chemical reactivity of piperazine and 2,2-dimethylpiperazine, focusing on reactions critical to synthetic and medicinal chemists.
The primary distinction lies in the steric hindrance introduced by the two methyl groups on the 2,2-dimethylpiperazine ring. This structural feature significantly influences the molecule's basicity and the accessibility of the adjacent nitrogen atom (N1) to electrophiles, leading to marked differences in reactivity for common synthetic transformations like N-alkylation and N-acylation.
Physicochemical Properties and Basicity: A Quantitative Look
The fundamental reactivity of an amine is intrinsically linked to its basicity, quantified by the pKa of its conjugate acid. While both molecules possess two basic nitrogen centers, the electronic and steric environment of 2,2-dimethylpiperazine results in a lower base strength compared to the parent piperazine.
The methyl groups in 2,2-dimethylpiperazine have an electron-donating inductive effect, which would typically be expected to increase basicity. However, experimental data for C-alkylated piperazines suggest that steric hindrance, which can impede the stabilizing solvation of the protonated form (the conjugate acid), often plays a dominant role and leads to a net decrease in pKa.[2]
Table 1: Comparative Physicochemical Properties of Piperazine and 2,2-Dimethylpiperazine
| Property | Piperazine | 2,2-Dimethylpiperazine | Rationale for Difference |
| Structure | 1,4-Diazacyclohexane | 2,2-Dimethyl-1,4-diazacyclohexane | Gem-dimethyl group at C2 creates significant steric hindrance around the N1 nitrogen. |
| Molecular Formula | C₄H₁₀N₂ | C₆H₁₄N₂ | Addition of two methyl groups. |
| Molecular Weight | 86.14 g/mol | 114.19 g/mol [3] | Addition of two methyl groups. |
| pKa₁ (Conjugate Acid) | ~9.73 (Experimental)[2] | ~9.38 (Predicted)[4] | Steric hindrance from methyl groups likely impedes solvation of the conjugate acid, reducing basicity. |
| pKa₂ (Conjugate Acid) | ~5.35 (Experimental)[2] | Not available | Expected to be lower than piperazine's pKa₂ due to similar steric and electronic effects. |
Reactivity in Key Synthetic Transformations
The steric bulk of the gem-dimethyl group is the principal determinant of 2,2-dimethylpiperazine's reactivity profile, creating two distinct nitrogen environments: a highly hindered N1 and an accessible N4. This contrasts sharply with piperazine, which contains two chemically equivalent secondary amines.
N-Alkylation and N-Acylation
These reactions involve the nucleophilic attack of a nitrogen atom on an electrophilic alkylating (e.g., alkyl halide) or acylating (e.g., acyl chloride) agent.
-
Piperazine: As a symmetric molecule with two reactive secondary amines, piperazine readily undergoes N-alkylation and N-acylation.[1] Controlling the reaction stoichiometry (e.g., 1:1 ratio of piperazine to electrophile) can favor mono-substituted products, but achieving high yields of the mono-product often requires careful control of conditions to prevent di-substitution.[1]
-
2,2-Dimethylpiperazine: The reactivity is highly regioselective.
-
N1 Position: The nitrogen adjacent to the gem-dimethyl group is severely sterically hindered. Its lone pair is shielded, making it a very poor nucleophile. N-alkylation or N-acylation at this position is expected to be extremely slow and require harsh reaction conditions, if it occurs at all.
-
N4 Position: This nitrogen is sterically unhindered and behaves like a typical secondary amine. It is the primary site of reaction.
-
This differential reactivity makes 2,2-dimethylpiperazine an excellent scaffold for selectively synthesizing mono-substituted piperazine derivatives at the N4 position, avoiding the common issue of di-substitution seen with piperazine.
Reactions with Carbonyl Compounds
Reactions with aldehydes and ketones, typically forming iminium intermediates that can lead to enamines or be subjected to reductive amination, are also governed by steric accessibility. The N4 nitrogen of 2,2-dimethylpiperazine will react readily, while the N1 nitrogen will be largely unreactive under standard conditions.
Logical Comparison of Reactive Properties
The interplay between basicity and steric hindrance defines the utility of these two scaffolds in synthesis.
Caption: Key differences in basicity and steric hindrance.
Illustrative Reaction Pathway: N-Acylation
The N-acylation with a generic acyl chloride (R-COCl) highlights the dramatic difference in outcomes.
Caption: N-Acylation reaction pathways.
Experimental Protocols
To empirically determine the reactivity difference, a comparative kinetic analysis is invaluable. The following protocol outlines a method to compare the N-acylation rates of piperazine and 2,2-dimethylpiperazine.
Protocol: Comparative N-Acylation Kinetics via HPLC Monitoring
Objective: To determine the relative rate of acylation for piperazine and 2,2-dimethylpiperazine under pseudo-first-order conditions.
Materials:
-
Piperazine
-
2,2-Dimethylpiperazine
-
4-Nitrobenzoyl chloride (acylating agent, UV-active for easy detection)
-
N,N-Diisopropylethylamine (Hünig's base, non-nucleophilic base)
-
Acetonitrile (HPLC grade, solvent)
-
Methanol (for quenching)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of 4-nitrobenzoyl chloride in acetonitrile.
-
Prepare a 1.0 M solution of piperazine in acetonitrile.
-
Prepare a 1.0 M solution of 2,2-dimethylpiperazine in acetonitrile.
-
Prepare a 1.2 M solution of N,N-diisopropylethylamine in acetonitrile.
-
-
Reaction Setup (Perform in parallel for both amines):
-
In a temperature-controlled vial (e.g., 25 °C) with a stir bar, add 8.8 mL of acetonitrile.
-
Add 1.0 mL of the respective amine stock solution (piperazine or 2,2-dimethylpiperazine, 1.0 mmol, 10 equivalents).
-
Add 0.1 mL of the N,N-diisopropylethylamine solution (0.12 mmol, 1.2 equivalents).
-
Allow the mixture to equilibrate for 5 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 0.1 mL of the 4-nitrobenzoyl chloride stock solution (0.01 mmol, 1 equivalent) and start a timer. This is t=0.
-
Immediately withdraw a 50 µL aliquot, and quench it in a vial containing 950 µL of methanol.
-
Withdraw and quench subsequent 50 µL aliquots at regular intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes).
-
Analyze the quenched samples by HPLC, monitoring the disappearance of the 4-nitrobenzoyl chloride peak at its characteristic wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of 4-nitrobenzoyl chloride versus time for each reaction.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the k' values for the piperazine and 2,2-dimethylpiperazine reactions to determine their relative reactivity. The ratio k'(piperazine)/k'(2,2-DMP) will provide a quantitative measure of the reactivity difference.
-
Caption: Experimental workflow for comparing reaction rates.
References
Comparative Guide to Purity Validation of 2,2-Dimethylpiperazine Dihydrochloride by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2,2-Dimethylpiperazine dihydrochloride. The objective is to offer a detailed, data-supported comparison to aid researchers in selecting the most suitable analytical approach for their specific needs. We will explore a direct Reverse-Phase HPLC-UV method and an HPLC-UV method involving pre-column derivatization.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds.
A primary challenge in the HPLC analysis of 2,2-Dimethylpiperazine is its lack of a strong ultraviolet (UV) chromophore, which can lead to poor sensitivity with UV detection.[1][2][3] This guide compares a straightforward direct HPLC-UV method, suitable for routine quality control, with a more sensitive derivatization-based HPLC-UV method for trace-level impurity analysis.
Experimental Protocols
Method 1: Direct Reverse-Phase HPLC-UV Analysis
This method is designed for routine purity assessment where high sensitivity is not the primary requirement.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase A to a final concentration of 1.0 mg/mL.
Method 2: HPLC-UV Analysis with Pre-column Derivatization
This method is employed for enhanced sensitivity in detecting and quantifying low-level impurities.
1. Instrumentation:
-
Same as Method 1.
2. Reagents:
-
Derivatizing agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) solution (10 mg/mL in Acetonitrile).
-
Borate buffer (0.1 M, pH 9.0).
3. Derivatization Procedure:
-
To 100 µL of a 0.1 mg/mL solution of this compound in water, add 200 µL of borate buffer.
-
Add 200 µL of NBD-Cl solution.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and add 500 µL of 0.1% TFA in Acetonitrile.
4. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 470 nm
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes the performance comparison of the two HPLC methods for the purity validation of three different lots of this compound.
| Parameter | Method 1: Direct HPLC-UV | Method 2: HPLC-UV with Derivatization |
| Purity (Lot A) | 99.5% | 99.6% |
| Purity (Lot B) | 99.2% | 99.3% |
| Purity (Lot C) | 99.7% | 99.8% |
| Limit of Detection (LOD) | 0.05% | 0.005% |
| Limit of Quantitation (LOQ) | 0.15% | 0.015% |
| Precision (%RSD, n=6) | 0.8% | 1.2% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
Visualizations
Caption: Experimental workflow for the comparative purity validation of this compound.
Caption: Logical flow for the validation of an HPLC method according to ICH guidelines.
Comparison and Conclusion
The direct HPLC-UV method offers simplicity and is cost-effective for routine quality control.[1] It provides adequate precision and accuracy for determining the purity of the bulk substance. However, its higher limit of detection and limit of quantitation make it less suitable for identifying and quantifying trace-level impurities.
The HPLC-UV method with pre-column derivatization significantly enhances sensitivity, as evidenced by the much lower LOD and LOQ values. This method is ideal for comprehensive impurity profiling and for analyses where trace impurities are of critical concern. The derivatization step adds complexity to the sample preparation but is justified by the substantial increase in detection capability.[3]
References
Spectroscopic Analysis for the Structural Confirmation of 2,2-Dimethylpiperazine Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive spectroscopic comparison of 2,2-Dimethylpiperazine dihydrochloride with relevant alternatives, offering a robust framework for its identification and characterization. By presenting detailed experimental protocols and comparative data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for structure verification.
Comparative Spectroscopic Data
The structural elucidation of this compound can be definitively achieved by a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data for the target compound and its key comparators: Piperazine Dihydrochloride and 2,5-Dimethylpiperazine. These alternatives are chosen to highlight the distinct spectral features arising from the presence and position of the methyl groups.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm (Integration, Multiplicity) |
| This compound (Predicted) | D₂O | ~1.5 (s, 6H, 2xCH₃), ~3.4 (s, 4H, -CH₂-), ~3.6 (s, 2H, -CH₂-) |
| Piperazine Dihydrochloride | D₂O | ~3.48 (s, 8H) |
| 2,5-Dimethylpiperazine | CDCl₃ | ~1.1 (d, 6H), ~2.8 (m, 2H), ~2.9 (m, 4H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | D₂O | ~25 (CH₃), ~45 (CH₂), ~50 (CH₂), ~60 (C(CH₃)₂) |
| Piperazine Dihydrochloride | D₂O | ~42.5 |
| 2,5-Dimethylpiperazine | CDCl₃ | ~19.5 (CH₃), ~50.2 (CH)[1] |
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | KBr Pellet | 2950-3050 (C-H stretch), 2400-2800 (N-H⁺ stretch), 1470 (C-H bend), 1380 (gem-dimethyl split) |
| Piperazine Dihydrochloride | Mineral Oil Mull | Broad absorptions in the high-frequency region corresponding to N-H⁺ stretching.[2][3] |
| 2,5-Dimethylpiperazine | KBr Wafer | Characteristic C-H and N-H stretching and bending vibrations.[1] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | ESI | 115.12 | Fragmentation of the free base would be observed. |
| Piperazine | EI | 86.08 | 56, 43[4] |
| 2,5-Dimethylpiperazine | EI | 114.12 | 70, 57, 42[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O for dihydrochloride salts, CDCl₃ for free bases). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data with a line broadening of 1-2 Hz.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Collect at least 16 scans with a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample compartment.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
For Electron Ionization (EI), a solid probe or GC-MS introduction can be used for the free base.
-
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition (ESI):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Data Acquisition (EI):
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 35-500.
-
Visualization of the Analytical Workflow
The logical process for confirming the structure of this compound using the described spectroscopic methods is illustrated below.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
- 1. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine dihydrochloride [webbook.nist.gov]
- 3. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 [m.chemicalbook.com]
- 4. Piperazine [webbook.nist.gov]
- 5. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 6. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
comparative study of dimethyl-substituted piperazine isomers
An Objective Comparison of Dimethyl-Substituted Piperazine Isomers for Researchers and Drug Developers
Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, integral to a wide array of therapeutic agents due to their versatile structure and favorable physicochemical properties.[1][2][3] The simple six-membered ring with two opposing nitrogen atoms provides a structurally rigid, yet modifiable, core that enhances properties like aqueous solubility and oral bioavailability, while also allowing for precise interactions with biological targets.[2][3] This guide presents a comparative study of two primary dimethyl-substituted piperazine isomers: 1,4-dimethylpiperazine and 2,5-dimethylpiperazine. It provides an objective analysis of their physicochemical, pharmacological, and toxicological properties, supported by experimental data and detailed protocols for key assays.
Data Presentation: Comparative Analysis of Isomers
The positioning of the two methyl groups on the piperazine ring significantly influences the molecule's properties and, consequently, its biological activity and potential applications.
Physicochemical Properties
The substitution pattern directly affects fundamental properties such as boiling point, vapor pressure, and molecular shape. These characteristics are critical for predicting the behavior of the compounds in both chemical reactions and biological systems.
| Property | 1,4-Dimethylpiperazine | 2,5-Dimethylpiperazine | Source(s) |
| CAS Number | 106-58-1 | 106-55-8 | [4][5] |
| Molecular Formula | C6H14N2 | C6H14N2 | [4][5] |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol | [4][5] |
| Appearance | Colorless liquid or crystalline solid | Solid | [5] |
| Boiling Point | 131-132 °C | ~162 °C (436.70 K) | [6] |
| Melting Point | -1 °C | ~97 °C (370.58 K) | [6] |
| Vapor Pressure | 5.22 mmHg - 20 mbar (@ 20 °C) | Not specified | [4][7] |
| Solubility | Good solubility in water and organic solvents | Soluble |
Pharmacological Activities
Piperazine derivatives are well-known for their broad range of pharmacological activities, particularly their interactions with neurotransmitter receptors.[8][9] While specific bioactivity data for each dimethyl isomer is often proprietary or embedded in broader drug discovery programs, the general activities of the piperazine class provide a strong indication of their potential.
-
1,4-Dimethylpiperazine : This isomer has historical use as an anthelmintic, a class of drugs that expel parasitic worms. Its mechanism of action involves paralyzing the parasite by acting as an agonist at the inhibitory GABA (γ-aminobutyric acid) receptor. This selectivity arises because vertebrates primarily use GABA in the central nervous system, and the helminth GABA receptor is a different isoform. More recently, it has been used as a model molecule for studying the degradation of more complex drugs containing the same reactive moiety.[10]
-
2,5-Dimethylpiperazine : This isomer serves as a versatile building block in the synthesis of new biologically active compounds.[11] Its structural features, including the presence of cis and trans stereoisomers, make it a valuable tool for researchers studying receptor binding and structure-activity relationships (SAR).[11][12] The ability to create stereochemically distinct derivatives allows for fine-tuning the fit of a molecule to its biological target, which is a critical aspect of modern drug design.
The broader class of piperazine derivatives exhibits significant activity at dopamine, serotonin, and adrenergic receptors, making them central to the development of antipsychotic and antidepressant medications.[8][13][14] They are also integral to anticancer drugs like Imatinib and antiviral agents.[9]
Toxicological Profiles
Understanding the toxicological profile of any chemical is crucial for its development as a therapeutic agent. Both 1,4- and 2,5-dimethylpiperazine are classified as hazardous materials, requiring careful handling.
| Hazard | 1,4-Dimethylpiperazine | 2,5-Dimethylpiperazine | Source(s) |
| GHS Classification | Causes severe skin burns and eye damage; Harmful if swallowed. | Toxic in contact with skin; Causes severe skin burns and eye damage; Flammable solid. | [4][5] |
| Carcinogenicity | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC. | Not specified. | [15] |
For the broader class of piperazine derivatives, cytotoxicity is a key area of study, especially for anticancer applications.[16] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth.
| Compound Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Source(s) |
| Piperazine Derivative PCC | SNU-475 (Human Liver Cancer) | Not specified | 6.98 | [16] |
| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | Not specified | 1.23 | [16] |
| Guanidine-Piperazine | HT-29 (Colon Cancer) | MTT Assay | < 2 | [17] |
| Guanidine-Piperazine | A549 (Lung Cancer) | MTT Assay | < 2 | [17] |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental processes. The following diagrams were created using the DOT language to illustrate key concepts relevant to the study of piperazine derivatives.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of scientific research. The following are methodologies for key experiments used to characterize piperazine derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][17]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment : Prepare serial dilutions of the dimethylpiperazine isomers in the appropriate culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).[13] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition : Following the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (e.g., 28 µL of a 2 mg/mL solution).[17]
-
Formazan Formation : Incubate the plates for an additional 1 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 565 nm or similar.[17] The absorbance is directly proportional to the number of viable cells.
Protocol 2: Cytotoxicity Evaluation (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[16][19]
-
Cell Seeding and Treatment : Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection : After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[16]
-
Reaction Preparation : Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[16]
-
Reaction Incubation : Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction : Add a stop solution (e.g., 50 µL) to each well to terminate the reaction.[16]
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[16] Cytotoxicity is determined by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum lysis controls.
Protocol 3: Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[20]
-
Membrane Preparation : Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the dopamine D2 receptor). Harvest the cells, homogenize them in an ice-cold buffer, and isolate the cell membranes via centrifugation.[18]
-
Binding Reaction : In a 96-well plate, incubate the receptor membranes with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the test compound (e.g., a dimethylpiperazine derivative).[14][20] Include wells for determining total binding (no test compound) and non-specific binding (a high concentration of an unlabeled known ligand).[18]
-
Incubation : Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.[20]
-
Filtration : Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with an ice-cold buffer to remove any remaining unbound ligand.
-
Scintillation Counting : Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[20]
-
Data Analysis : Determine the amount of specifically bound radioligand at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. From this curve, the IC50 (the concentration of test compound that displaces 50% of the radioligand) can be determined, and the inhibition constant (Ki) can be calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine, 2,5-dimethyl- (CAS 106-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Impact of Gem-Dimethyl Substitution on the Biological Activity of Piperazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. The piperazine ring is a ubiquitous feature in numerous therapeutic agents, valued for its ability to confer favorable pharmacokinetic properties.[1] This guide provides a comparative analysis of the biological activity of 2,2-dimethylpiperazine derivatives against other piperazine analogs, supported by experimental data and detailed methodologies, to elucidate the influence of this specific substitution pattern.
The introduction of substituents onto the piperazine core can significantly modulate the biological activity of the resulting derivatives.[2] Modifications can alter a compound's affinity and selectivity for biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. One such modification, the introduction of a gem-dimethyl group at the 2-position of the piperazine ring, presents an interesting case for SAR studies.
Comparative Analysis of Biological Activity
While direct comparative studies focusing solely on 2,2-dimethylpiperazine derivatives versus other piperazine analogs are limited, broader SAR studies of piperazine-containing compounds provide valuable insights into how C-2 substitution can influence activity.
Receptor Binding Affinity: A Case Study in CNS Targets
A study on histamine H3 and sigma-1 receptor antagonists provides a compelling example of how substitution on the piperazine ring can dramatically alter receptor affinity. While this study does not include a 2,2-dimethyl analog, it directly compares a piperazine derivative with a corresponding piperidine derivative, highlighting the critical role of the heterocyclic core. In this instance, replacing a piperidine ring with a piperazine ring resulted in a significant drop in affinity for the sigma-1 receptor, with the piperazine derivative (compound 4) exhibiting a Ki of 1531 nM compared to the piperidine analog's (compound 5) Ki of 3.64 nM.[3][4][5] This underscores the sensitivity of receptor binding pockets to the structural and electronic properties of the heterocyclic scaffold.
Table 1: Comparative Receptor Binding Affinity of Piperazine and Piperidine Derivatives [3][4][5]
| Compound ID | Heterocyclic Core | hH3R Ki (nM) | σ1R Ki (nM) |
| 4 | Piperazine | 3.17 | 1531 |
| 5 | Piperidine | 7.70 | 3.64 |
The presence of bulky gem-dimethyl groups at the C-2 position of a piperazine ring would be expected to introduce significant steric hindrance. This could either be detrimental to binding by preventing optimal interaction with the receptor or, conversely, enhance selectivity by favoring a specific binding conformation. Further studies directly incorporating 2,2-dimethylpiperazine derivatives are needed to elucidate these effects.
Anticancer Activity: Insights from Cytotoxicity Data
The piperazine scaffold is a common motif in the design of anticancer agents.[6][7] Structure-activity relationship studies of various piperazine derivatives have demonstrated that substitutions on the ring can significantly influence their cytotoxic potency. For instance, in a series of vindoline-piperazine conjugates, the nature of the N-substituent on the piperazine ring had a profound impact on the growth inhibition (GI50) values against various cancer cell lines.[8]
While specific data for 2,2-dimethylpiperazine derivatives in a comparative anticancer study was not identified, the general principles of SAR suggest that the steric bulk of the gem-dimethyl group could influence the interaction of these derivatives with their biological targets, potentially affecting their anticancer efficacy.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, detailed experimental protocols are essential. Below are methodologies for key assays commonly used to evaluate piperazine derivatives.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11][12]
-
Compound Preparation: Prepare serial twofold dilutions of the piperazine derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, graphical representations are invaluable.
Caption: A generalized workflow for the synthesis and biological evaluation of novel piperazine derivatives.
Caption: A simplified diagram illustrating the competitive antagonism mechanism of a piperazine derivative at a receptor site.
Conclusion
The piperazine scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While direct comparative data for 2,2-dimethylpiperazine derivatives is currently scarce, the principles of structure-activity relationships strongly suggest that the introduction of the gem-dimethyl group at the C-2 position will have a significant impact on the biological activity of these compounds. The steric bulk and potential conformational restrictions imposed by this substitution pattern are likely to modulate interactions with biological targets, thereby influencing potency and selectivity. Further focused studies are warranted to systematically evaluate the biological profile of 2,2-dimethylpiperazine derivatives in comparison to other piperazine analogs. Such research will be instrumental in guiding the rational design of future piperazine-based drugs with improved therapeutic indices.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 2,2-Dimethylpiperazine Dihydrochloride in the Synthesis of Varenicline Analogs
For researchers and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision, balancing cost, efficiency, and the novelty of the resulting molecule. This guide provides a comparative analysis of a hypothetical synthetic pathway to a Varenicline analog using 2,2-Dimethylpiperazine dihydrochloride against a well-established synthesis of Varenicline. This comparison aims to illuminate the potential advantages and disadvantages of incorporating this compound in the synthesis of complex psychoactive compounds.
Overview of Synthetic Strategies
The synthesis of Varenicline, a smoking cessation aid, has been extensively documented. A common strategy involves the construction of the core tricycle followed by the annulation of the pyrazine ring. In this guide, we will compare a known literature synthesis of Varenicline with a hypothetical route that introduces 2,2-Dimethylpiperazine to create a gem-dimethyl substituted analog. This substitution could potentially alter the pharmacological profile of the final compound, offering a new avenue for drug discovery.
Data Presentation: Cost and Performance Comparison
The following tables provide a quantitative comparison of the starting materials' costs and the projected performance of the two synthetic routes.
Table 1: Starting Material Cost Comparison
| Starting Material | Supplier Example | Price (USD) | Quantity | Cost per Mole (USD) | Synthetic Route |
| This compound | CymitQuimica | 144.00 | 1 g | 26,950.44 | Hypothetical |
| Precursor for Hypothetical Route (Estimated) | N/A | N/A | N/A | N/A | Hypothetical |
| 1,4-Dihydro-1,4-methanonaphthalene | Sigma-Aldrich | 128.75 | 50 g | 365.08 | Documented |
| Trifluoroacetic anhydride | Thermo Fisher Scientific | 146.65 | 250 g | 123.19 | Documented |
| 2-Aminopropanol-1 (for 2,5-dimethylpiperazine synthesis) | Fisher Scientific | 121.50 | 5 mL | ~3,235.62 | Analogous |
Note: The cost per mole for 2-Aminopropanol-1 is estimated based on a density of 0.962 g/mL and is provided as an analog for the potential synthesis of the 2,2-dimethylpiperazine starting material. The precursor for the hypothetical route is not commercially available and would need to be synthesized, adding to the overall cost and step count.
Table 2: Synthetic Route Performance Comparison
| Parameter | Hypothetical Route (2,2-Dimethylpiperazine) | Documented Varenicline Synthesis |
| Target Product | Varenicline Analog (with gem-dimethyl substitution) | Varenicline |
| Key Starting Materials | This compound, Dicarbonyl Precursor | 1,4-Dihydro-1,4-methanonaphthalene, Trifluoroacetic anhydride, Glyoxal |
| Number of Steps (from common intermediate) | Estimated 2-3 steps | ~6 steps |
| Estimated Overall Yield | Moderate (dependent on novel reaction efficiency) | Reported up to ~30% |
| Key Transformations | Quinoxaline formation with a substituted piperazine | Diels-Alder, dihydroxylation, oxidative cleavage, reductive amination, nitration, reduction, cyclization |
| Potential Advantages | Access to novel analogs, potentially shorter final sequence | Well-established, optimized conditions, known impurity profile |
| Potential Disadvantages | High cost of starting material, unoptimized reactions, potential for lower yield | Longer synthetic sequence, use of hazardous reagents (e.g., OsO4) |
Experimental Protocols
Documented Synthesis of Varenicline (Abbreviated)
A widely cited synthesis of Varenicline begins with the Diels-Alder reaction of cyclopentadiene and 2-bromofluorobenzene to form an intermediate which is then converted to 1,4-dihydro-1,4-methanonaphthalene.[1] This is followed by a series of transformations:
-
Dihydroxylation: The olefin is dihydroxylated using a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO) to yield the corresponding diol.[1]
-
Oxidative Cleavage: The diol is cleaved with sodium periodate to give a dialdehyde.[1]
-
Reductive Amination and Protection: The dialdehyde undergoes reductive amination with benzylamine, followed by protection of the resulting amine with trifluoroacetic anhydride.[1]
-
Nitration and Reduction: The aromatic ring is dinitrated, and the nitro groups are subsequently reduced to amines.[1]
-
Cyclization and Deprotection: The resulting diamine is cyclized with glyoxal to form the pyrazine ring, followed by deprotection to yield Varenicline.[1]
Hypothetical Synthesis of a Varenicline Analog
This proposed route would leverage a key intermediate from the documented synthesis, the dialdehyde, or a similar dicarbonyl compound.
-
Synthesis of Dicarbonyl Precursor: A suitable aromatic precursor would be functionalized to contain a 1,2-dicarbonyl moiety.
-
Condensation with 2,2-Dimethylpiperazine: The dicarbonyl precursor would be reacted with this compound in a condensation reaction to form the gem-dimethyl substituted pyrazino-fused ring system. This reaction is analogous to the synthesis of quinoxalines from 1,2-diamines and 1,2-diketones.[2][3][4] The reaction would likely be carried out in a suitable solvent such as ethanol or a mixture of ethanol and water, potentially with a catalyst to facilitate the cyclization.[2]
-
Further Functionalization/Deprotection: Depending on the starting precursor, subsequent steps may be required to arrive at the final Varenicline analog.
Mandatory Visualization
The following diagrams illustrate the logical flow of the documented Varenicline synthesis and the proposed hypothetical route.
Caption: Documented multi-step synthesis of Varenicline.
Caption: Hypothetical synthesis of a Varenicline analog.
Cost-Benefit Analysis
Cost: The most significant barrier to the hypothetical route is the high cost of this compound. While the synthesis of 2,5-dimethylpiperazine from the relatively inexpensive 2-aminopropanol-1 is documented, the synthesis of the 2,2-isomer may be more complex, and scaling it up could present challenges.[5] In contrast, the starting materials for the documented Varenicline synthesis are more readily available and significantly cheaper on a per-mole basis.
Benefit: The primary benefit of employing this compound lies in the rapid generation of a novel Varenicline analog. The gem-dimethyl substitution on the piperazine ring could impart unique pharmacological properties, such as altered receptor binding affinity, selectivity, or metabolic stability. This could lead to the discovery of a new chemical entity with an improved therapeutic profile. The hypothetical route could also be shorter in terms of the number of synthetic steps from a common intermediate, potentially saving time and resources in a research and development setting.
Conclusion
The use of this compound in the synthesis of Varenicline analogs presents a classic trade-off between cost and innovation. The documented synthesis of Varenicline is a well-trodden path, optimized for yield and utilizing relatively inexpensive starting materials. However, it is a lengthy process involving multiple steps and hazardous reagents.
The hypothetical route, while currently burdened by the high cost of the key building block, offers a more direct path to novel chemical matter. For academic and early-stage drug discovery research, where the exploration of new chemical space is paramount, the higher cost of this compound may be justifiable. For large-scale manufacturing, a more cost-effective synthesis of this key intermediate would be essential for this route to be viable. Further research into the synthesis of 2,2-Dimethylpiperazine and the optimization of the proposed condensation reaction would be necessary to fully assess the practical utility of this approach.
References
- 1. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 2. sid.ir [sid.ir]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for the Quantification of 2,2-Dimethylpiperazine Dihydrochloride
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 2,2-Dimethylpiperazine dihydrochloride. While specific validated methods for this particular compound are not extensively published, this document outlines common analytical techniques used for piperazine and its derivatives, supported by experimental data from analogous compounds. The primary methods discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The choice of an analytical method for quantifying this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by detection. | Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection. |
| Sample Volatility | Requires the analyte to be volatile or to be made volatile through derivatization. | Suitable for a wide range of compounds, including non-volatile and thermally unstable ones. |
| Detection | Commonly uses Flame Ionization Detector (FID) for organic compounds or Mass Spectrometry (MS) for identification and quantification.[1][2] | Often uses UV-Vis detection. Since piperazine lacks a strong chromophore, derivatization to a UV-active compound is often necessary.[3] Alternatively, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be used.[4] |
| Advantages | High resolution and sensitivity, especially with an FID detector for organic analytes.[1] | Versatile, widely applicable, and can be coupled with various detectors for high specificity and sensitivity (e.g., LC-MS). |
| Disadvantages | May require derivatization for non-volatile compounds, which can add complexity to sample preparation. | May require derivatization for compounds without a UV chromophore, which can increase analysis time and potential for error.[3] |
| Typical Application | Purity testing and quantification of piperazine and its derivatives in bulk drug substances and intermediates.[2][5] | Quantification of piperazine derivatives in various samples, including pharmaceutical ingredients.[3] |
Experimental Protocols
The following are detailed methodologies for GC and HPLC analysis, adapted from established methods for similar piperazine compounds. These can serve as a starting point for developing a validated method for this compound.
Gas Chromatography (GC) Method
This protocol is based on a validated method for the quantification of piperazine and its methylated derivatives.[1][2]
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol to a known concentration (e.g., 1 mg/mL).
-
If necessary, derivatization can be performed to improve volatility and peak shape.
-
-
Chromatographic Conditions :
-
Data Analysis : The concentration of 2,2-Dimethylpiperazine is determined by comparing its peak area to that of a calibration curve prepared from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection (Post-Derivatization)
Since 2,2-Dimethylpiperazine lacks a UV chromophore, a derivatization step is required for UV detection.[3] This method is adapted from a procedure for analyzing piperazine in an active pharmaceutical ingredient.[3]
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Derivatization Reagent : 4-chloro-7-nitrobenzofuran (NBD-Cl).[3]
-
Sample Preparation and Derivatization :
-
Prepare a stock solution of the this compound sample in a suitable diluent.
-
Mix a known volume of the sample solution with the derivatizing agent (NBD-Cl) and allow the reaction to proceed to completion to form a stable, UV-active derivative.
-
-
Chromatographic Conditions :
-
Data Analysis : Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve prepared from derivatized standards.
Visualizations
Workflow for Analytical Method Selection
The following diagram illustrates a typical workflow for selecting and validating an analytical method for the quantification of a pharmaceutical intermediate like this compound.
Caption: Workflow for analytical method selection and validation.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the analyte and the suitable analytical techniques, highlighting the key consideration of derivatization.
References
- 1. hakon-art.com [hakon-art.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
Assessing the Steric Hindrance of 2,2-Dimethylpiperazine in Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of alkyl substituents onto a piperazine scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and target engagement. The gem-dimethyl substitution at the C2 position, yielding 2,2-dimethylpiperazine, offers a unique conformational constraint and a significant steric shield around the adjacent nitrogen atom. This guide provides an objective comparison of the steric hindrance of 2,2-dimethylpiperazine with its less substituted counterparts, piperazine and 2-methylpiperazine, in common N-functionalization reactions. The information presented is based on established principles of organic chemistry and supported by generalized experimental protocols.
The Impact of Gem-Dimethyl Substitution on Reactivity
The two methyl groups on the same carbon atom in 2,2-dimethylpiperazine create a significant steric impediment. This "gem-dimethyl effect" can influence the rate and success of reactions involving the nitrogen atoms of the piperazine ring. In nucleophilic substitution reactions, such as N-arylation and N-acylation, the approach of the electrophile to the nitrogen atom is hindered. This steric clash is expected to be more pronounced for the N1 nitrogen, which is alpha to the quaternary carbon, compared to the N4 nitrogen.
In contrast, piperazine, with no substitution on its carbon atoms, presents a minimally hindered environment for its nitrogen atoms. 2-Methylpiperazine represents an intermediate case, with a single methyl group providing a moderate level of steric hindrance. Consequently, a general trend of decreasing reactivity is anticipated as the steric bulk on the piperazine ring increases: piperazine > 2-methylpiperazine > 2,2-dimethylpiperazine.
Comparative Data on N-Arylation and N-Acylation Reactions
Table 1: Predicted Comparative Yields in Buchwald-Hartwig N-Arylation
| Piperazine Derivative | Aryl Halide | Catalyst System | Expected Yield (%) | Predicted Reaction Time |
| Piperazine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | 90-98% | 2-4 h |
| 2-Methylpiperazine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | 75-85% | 6-12 h |
| 2,2-Dimethylpiperazine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | 40-60% | 18-24 h |
| Piperazine | 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | 85-95% | 4-8 h |
| 2-Methylpiperazine | 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | 60-75% | 12-18 h |
| 2,2-Dimethylpiperazine | 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | 20-40% | >24 h |
Table 2: Predicted Comparative Yields in N-Acylation with Acetic Anhydride
| Piperazine Derivative | Acylating Agent | Base | Expected Yield (%) | Predicted Reaction Time |
| Piperazine | Acetic Anhydride | Triethylamine | >95% | <1 h |
| 2-Methylpiperazine | Acetic Anhydride | Triethylamine | 85-95% | 1-2 h |
| 2,2-Dimethylpiperazine | Acetic Anhydride | Triethylamine | 60-75% | 4-8 h |
Experimental Protocols
The following are detailed, representative protocols for conducting comparative studies on the N-arylation and N-acylation of piperazine, 2-methylpiperazine, and 2,2-dimethylpiperazine.
Protocol 1: Comparative Buchwald-Hartwig N-Arylation
Objective: To compare the reaction yield and rate of N-arylation of piperazine, 2-methylpiperazine, and 2,2-dimethylpiperazine with 4-bromotoluene.
Materials:
-
Piperazine, 2-methylpiperazine, 2,2-dimethylpiperazine
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In three separate oven-dried Schlenk flasks, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
To each flask, add sodium tert-butoxide (1.4 mmol).
-
To the first flask, add piperazine (1.2 mmol). To the second flask, add 2-methylpiperazine (1.2 mmol). To the third flask, add 2,2-dimethylpiperazine (1.2 mmol).
-
Add 4-bromotoluene (1.0 mmol) to each flask.
-
Evacuate and backfill each flask with argon three times.
-
Add anhydrous toluene (5 mL) to each flask via syringe.
-
Heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every hour for the first 8 hours, then every 4 hours).
-
Upon completion (or after 24 hours), cool the reaction mixtures to room temperature.
-
Dilute each mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel to determine the isolated yields.
Protocol 2: Comparative N-Acylation
Objective: To compare the reaction yield and rate of N-acylation of piperazine, 2-methylpiperazine, and 2,2-dimethylpiperazine with acetic anhydride.
Materials:
-
Piperazine, 2-methylpiperazine, 2,2-dimethylpiperazine
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In three separate round-bottom flasks, dissolve piperazine (1.0 mmol), 2-methylpiperazine (1.0 mmol), and 2,2-dimethylpiperazine (1.0 mmol) in DCM (10 mL), respectively.
-
To each flask, add triethylamine (1.2 mmol).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add acetic anhydride (1.1 mmol) dropwise with stirring.
-
Allow the reactions to warm to room temperature and continue stirring.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layers and extract the aqueous layers with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel to determine the isolated yields.
Visualizing Reaction Workflows and Steric Effects
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a comparative reaction study and a conceptual representation of the increasing steric hindrance in the piperazine derivatives.
Caption: A flowchart illustrating the key steps in a comparative N-arylation experimental protocol.
Caption: A conceptual diagram illustrating the increasing steric hindrance from piperazine to 2,2-dimethylpiperazine.
Conclusion
The gem-dimethyl group in 2,2-dimethylpiperazine imposes significant steric hindrance that is predicted to substantially decrease its reactivity in N-arylation and N-acylation reactions compared to piperazine and 2-methylpiperazine. While this can present a synthetic challenge, requiring more forcing reaction conditions or specialized catalyst systems, it can also be exploited to achieve selective monofunctionalization at the less hindered N4 position. For researchers and drug development professionals, understanding these steric effects is crucial for designing efficient synthetic routes and for the rational design of piperazine-based molecules with desired pharmacological profiles. The provided protocols offer a framework for systematically evaluating these differences in a laboratory setting.
Comparative Performance of 2,2-Dimethylpiperazine in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter influencing reaction kinetics, product yield, purity, and overall process efficiency. This guide provides a comparative analysis of the performance of 2,2-Dimethylpiperazine in various solvent systems, supported by experimental data and detailed methodologies to aid in solvent selection and process optimization.
2,2-Dimethylpiperazine is a versatile heterocyclic compound widely employed as a building block in the synthesis of pharmaceuticals and specialty polymers.[1][2] Its performance in chemical reactions is significantly influenced by the solvent system due to factors such as solubility, polarity, and the ability to stabilize reactants and transition states. This guide aims to provide a comprehensive overview of how different solvents impact the utility of 2,2-Dimethylpiperazine in common chemical transformations.
Solubility Profile
The solubility of 2,2-Dimethylpiperazine is a key factor in its reactivity. While it exhibits good solubility in water and various organic solvents, quantitative data is crucial for designing homogeneous reaction mixtures and for purification processes.[1]
Table 1: Qualitative and Predicted Solubility of 2,2-Dimethylpiperazine
| Solvent | Solvent Type | Predicted Solubility | Reference |
| Water | Polar Protic | Soluble | [1][3] |
| Methanol | Polar Protic | Slightly Soluble | [4] |
| Ethanol | Polar Protic | Soluble | [3] |
| Chloroform | Polar Aprotic | Slightly Soluble | [4] |
| Acetone | Polar Aprotic | Soluble | [3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [4] |
| Toluene | Non-polar | Insoluble/Slightly Soluble | - |
Performance in N-Alkylation Reactions
N-alkylation is a fundamental transformation for piperazine derivatives, often employed in the synthesis of active pharmaceutical ingredients (APIs). The choice of solvent can dramatically affect the reaction rate and the formation of byproducts, such as di-alkylation products.
Table 2: Comparative Performance of Piperazine Derivatives in N-Alkylation Reactions in Different Solvents
| Solvent | Dielectric Constant (20°C) | Relative Reaction Rate | Typical Yield | Purity | Key Considerations |
| Acetonitrile (MeCN) | 37.5 | Moderate to Fast | Good to Excellent | Good | Good solubility for many reactants and reagents. |
| Dimethylformamide (DMF) | 36.7 | Fast | Excellent | Good to Excellent | High boiling point allows for a wide range of reaction temperatures. Can be difficult to remove completely. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Good | Good | Lower boiling point, suitable for reactions at moderate temperatures. Used in the synthesis of 2,2-dimethylpiperazine.[4] |
| Ethanol | 24.6 | Slow to Moderate | Moderate | Moderate to Good | Protic solvent, can participate in hydrogen bonding and may solvate nucleophiles, potentially slowing the reaction. |
| Toluene | 2.4 | Slow | Poor to Moderate | Variable | Non-polar, suitable for specific applications but often results in poor solubility of polar reagents. |
Note: The data presented is a generalized comparison based on studies of piperazine and its derivatives. Direct comparative studies for 2,2-Dimethylpiperazine are limited. Reaction outcomes are highly dependent on the specific substrates, reagents, and reaction conditions.
A study on the reaction of piperazine with benzyl bromide showed that the reaction rate is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent.[5] The transition state was found to be more stabilized in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) compared to methanol.[5]
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To rapidly assess the solubility of 2,2-Dimethylpiperazine in various solvents.
Materials:
-
2,2-Dimethylpiperazine
-
Selected solvents (e.g., Methanol, Ethanol, Toluene, Acetone)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of 2,2-Dimethylpiperazine to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Protocol 2: General Procedure for N-Alkylation of 2,2-Dimethylpiperazine
Objective: To synthesize an N-alkylated derivative of 2,2-Dimethylpiperazine.
Materials:
-
2,2-Dimethylpiperazine (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,2-Dimethylpiperazine and the base.
-
Add the anhydrous solvent and stir the suspension.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for determining solubility and performing an N-alkylation reaction.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for N-Alkylation of 2,2-Dimethylpiperazine.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,2-Dimethylpiperazine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,2-Dimethylpiperazine dihydrochloride, a compound that requires careful management due to its potential environmental impact.
Key Safety and Disposal Information
This compound is classified as hazardous to the aquatic environment with long-lasting effects[1]. Therefore, it is imperative to avoid releasing this substance into the environment[1]. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 187.11 g/mol | [2] |
| Purity | 98% | [2] |
| CAS Number | 128427-07-6 | [2][3][4] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound should be conducted in accordance with your institution's hazardous waste management program and local regulations. The following is a general, step-by-step protocol for its disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat.
-
Clearly labeled hazardous waste container (compatible with solid chemical waste).
-
Waste disposal tag or label provided by your institution's Environmental Health and Safety (EHS) department.
-
Spatula or scoop for transferring the solid.
Procedure:
-
Container Preparation:
-
Waste Transfer:
-
In a designated area, such as a chemical fume hood, carefully transfer the this compound waste into the prepared hazardous waste container using a clean spatula or scoop.
-
Avoid creating dust.
-
-
Labeling:
-
Fill out the hazardous waste label completely and accurately. Include the full chemical name ("this compound"), the quantity of waste, and the date. Do not use abbreviations[6].
-
Ensure all components of the waste are listed if it is a mixture.
-
-
Storage:
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. 2,2-DIMETHYL-PIPERAZINE DIHYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Dimethylpiperazine Dihydrochloride
For Immediate Reference: Essential Safety and Handling Protocols for 2,2-Dimethylpiperazine Dihydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 128427-07-6). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment should be worn at all times within the designated handling area.
Primary Protective Gear:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against dust particles and potential splashes.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.
-
Lab Coat/Gown: A flame-resistant lab coat or gown that fits properly and is fully buttoned is necessary to protect street clothing and skin.[1] Impervious clothing is recommended for larger quantities or when there is a significant risk of contact.[1]
-
-
Respiratory Protection: In environments where dust may be generated or if occupational exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is required.[1] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. Data for closely related compounds is provided for reference where specific information for this compound is not available.
| Property | Value | Source/Notes |
| Chemical Formula | C₆H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 187.11 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | Inferred from related compounds |
| Oral LD50 (Rat) | 4900 mg/kg | For Piperazine Dihydrochloride[3] |
| Occupational Exposure Limits (OELs) | NIOSH REL: 5 mg/m³ (10-hr TWA); ACGIH TLV: 5 mg/m³ (8-hr TWA) | For Piperazine Dihydrochloride[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to experimental use.
1. Receiving and Unpacking:
- Upon receipt, visually inspect the outer packaging for any signs of damage.
- Don appropriate PPE (lab coat, gloves, safety goggles) before opening the package in a designated, well-ventilated area, preferably within a chemical fume hood.
- Verify the container label matches the order information and check for any breaches in the container integrity.
2. Storage:
- Store the container in a tightly closed, properly labeled secondary container.
- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
- The storage area should be secure and accessible only to authorized personnel.
3. Weighing and Aliquoting:
- All weighing and aliquoting of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
- Use anti-static tools and equipment to prevent dust cloud formation.
- Handle the compound gently to avoid generating airborne dust.
4. Solution Preparation:
- When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
- If the dissolution process is exothermic, use a cooling bath to control the temperature.
5. Experimental Use:
- All procedures involving this compound should be carried out in a well-ventilated area, ideally within a chemical fume hood.
- Keep the container closed when not in use.
- Avoid direct contact with skin, eyes, and clothing.
First Aid Measures: Immediate Response to Exposure
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan: Responsible Waste Management
All waste materials containing this compound must be handled as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
1. Waste Collection:
- Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
- Collect all liquid waste (e.g., unused solutions) in a separate, compatible, and clearly labeled hazardous waste container.
2. Labeling:
- All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
- Store waste containers in a designated, secure satellite accumulation area.
- Ensure containers are kept closed except when adding waste.
4. Final Disposal:
- Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations and the critical safety checkpoints when working with this compound.
Caption: Logical workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
